N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N-cyclohexyl-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16(11-7-4-3-5-8-11)13-12(14)9-6-10-15-13/h6,9-11H,2-5,7-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJWXQXXAGFSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a pyridine derivative with potential applications in pharmaceutical research and development. The document outlines a feasible two-step synthetic route, including detailed experimental protocols and a summary of expected quantitative data based on analogous reactions.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available precursor, 2-chloro-3-nitropyridine.
The overall synthesis is depicted in the following workflow:
Caption: Proposed two-step synthesis workflow for this compound.
The synthesis involves an initial nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine.
Experimental Protocols
The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.
Step 1: Synthesis of N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine
This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with N-ethylcyclohexylamine.
Reaction Scheme:
Physicochemical Properties of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide provides available data for the parent molecule, 2,3-diaminopyridine, and predicted properties for the target compound based on structural analysis. The experimental protocols described are general methods applicable to the characterization of such compounds.
Introduction
This compound is a derivative of 2,3-diaminopyridine, a class of heterocyclic amines with applications in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound is crucial for its potential development as a pharmaceutical agent or its use in other chemical applications. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document provides a summary of known and predicted physicochemical data and outlines standard experimental protocols for their determination.
Physicochemical Data
The following table summarizes the available and predicted physicochemical properties for this compound and its parent compound, 2,3-diaminopyridine.
| Property | 2,3-Diaminopyridine | This compound (Predicted) |
| Molecular Formula | C5H7N3[1] | C13H21N3 |
| Molecular Weight | 109.13 g/mol [1][2] | 219.33 g/mol |
| Melting Point | 110-115 °C[3] | Predicted to be higher than the parent compound due to increased molecular weight and van der Waals forces. |
| Boiling Point | 195 °C at 55 mmHg[3] | Predicted to be significantly higher than the parent compound. |
| Water Solubility | 100 g/L (20 °C)[3] | Predicted to have lower water solubility due to the addition of hydrophobic cyclohexyl and ethyl groups. |
| logP (Octanol-Water Partition Coefficient) | -0.2 (Computed)[2] | Predicted to be significantly higher (more lipophilic) than the parent compound. |
| pKa | 6.78 ± 0.36 (Predicted)[3] | The basicity of the amino groups is expected to be influenced by the electron-donating nature of the alkyl substituents. |
| Appearance | Gray to gray-brown solid[1] | To be determined experimentally. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity.
Apparatus:
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).[4]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[4]
Solubility Determination
Solubility is a key parameter influencing a drug's bioavailability.
Apparatus:
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer
-
Spectrophotometer (for quantitative analysis)
Procedure (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at various pH values).
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.
Apparatus:
-
Potentiometric titrator with a pH electrode[5]
-
Burette
-
Beaker
-
Magnetic stirrer
Procedure (Potentiometric Titration): [5]
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.[5]
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.
Apparatus:
-
Separatory funnel or vials
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.
-
The two phases are separated, often with the aid of centrifugation.
-
The concentration of the compound in each phase is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.
References
In-depth Technical Guide on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information for the compound N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, CAS number 954264-29-0. While the existence of this chemical entity is confirmed through various commercial suppliers, there is a notable absence of peer-reviewed research, detailed experimental protocols, and quantitative biological data necessary to construct a thorough technical guide as requested by researchers, scientists, and drug development professionals.
Chemical Identity and Basic Properties
This compound is a substituted pyridinediamine. Basic chemical information has been aggregated from supplier databases and is summarized in the table below.
| Property | Value | Source |
| CAS Number | 954264-29-0 | Chemical Supplier Databases |
| Molecular Formula | C13H21N3 | Chemical Supplier Databases |
| Molecular Weight | 219.33 g/mol | Chemical Supplier Databases |
| Canonical SMILES | CCN(C1CCCCC1)C2=NC=CC=C2N | Chemical Supplier Databases |
| Physical State | Not Publicly Available | - |
| Solubility | Not Publicly Available | - |
| Melting Point | Not Publicly Available | - |
| Boiling Point | Not Publicly Available | - |
Table 1: Basic Chemical Properties of this compound.
Review of Scientific Literature and Patents
Extensive searches of prominent scientific databases (including but not limited to PubMed, Scopus, and Google Scholar) and patent repositories (such as USPTO, Espacenet, and Patentscope) did not yield any specific research articles or patents detailing the synthesis, biological activity, mechanism of action, or therapeutic potential of this compound.
While general methodologies for the synthesis of substituted pyridinediamines are well-documented in the chemical literature, no specific experimental protocol for the preparation of this particular compound has been published. The general synthetic approach would likely involve the amination of a suitable pyridine precursor. A speculative workflow is presented below.
Figure 1. A generalized and speculative synthetic workflow for the formation of this compound. This diagram represents a hypothetical chemical reaction pathway and is not based on a published experimental protocol.
Potential Biological Significance of Related Compounds
The pyridine nucleus is a common scaffold in many biologically active compounds. Research on various N-substituted pyridinediamines and related pyridine derivatives has revealed a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial Activity: Pyridine derivatives have been investigated for their potential as antibacterial and antifungal agents.
-
Neurological Activity: Certain substituted pyridines have shown activity as anticonvulsants, anxiolytics, and modulators of various receptors in the central nervous system.
-
Anticancer Activity: The pyridine scaffold is present in several approved and experimental anticancer drugs, often acting as kinase inhibitors.
Without experimental data, it is impossible to attribute any of these activities to this compound. Any potential biological function would need to be determined through rigorous in vitro and in vivo studies.
Conclusion
The request for an in-depth technical guide on this compound cannot be fulfilled at this time due to the absence of publicly available scientific research on this specific compound. While the chemical structure is known and the compound is commercially available for research purposes, its synthesis, physicochemical properties, biological activity, and potential applications remain undocumented in the scientific and patent literature.
For researchers, scientists, and drug development professionals interested in this molecule, the next steps would involve:
-
De novo Synthesis and Characterization: Developing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
-
In Vitro Screening: Assessing the compound's activity in a battery of relevant biological assays based on the potential activities of related pyridine derivatives.
-
Mechanism of Action Studies: If activity is observed, further experiments would be required to elucidate the molecular target and signaling pathways involved.
Until such research is conducted and published, a comprehensive technical whitepaper on this compound remains speculative.
Spectroscopic Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the structural characterization of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While specific experimental spectral data for this compound is not publicly available, this document outlines the established protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It serves as a practical resource for researchers engaged in the synthesis, analysis, and development of novel pyridine derivatives.
Predicted Spectral Data Summary
The structural features of this compound suggest the following predictable spectral characteristics. These tables summarize the expected data points for each spectroscopic technique.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 8.5 | Multiplets |
| NH₂ | Broad singlet | Singlet |
| Cyclohexyl-CH (methine) | 1.5 - 2.0 | Multiplet |
| Ethyl-CH₂ | 3.0 - 3.5 | Quartet |
| Cyclohexyl-CH₂ | 1.0 - 1.8 | Multiplets |
| Ethyl-CH₃ | 1.0 - 1.5 | Triplet |
Table 2: Predicted ¹³C NMR Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (aromatic) | 110 - 160 |
| Cyclohexyl C | 25 - 60 |
| Ethyl C | 15 - 50 |
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ (Molecular Ion + H) | Calculated Molecular Weight + 1 |
| [M]⁺ (Molecular Ion) | Calculated Molecular Weight |
| Major Fragments | Loss of ethyl, cyclohexyl moieties |
Table 4: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |
| N-H Bend (Amine) | 1550 - 1650 | Medium |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H NMR spectrum is acquired first, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
Data Acquisition: The solution is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.
Caption: Workflow for Mass Spectrometry Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands (in cm⁻¹) and correlating them to the corresponding molecular vibrations and functional groups.
Technical Guide: Solubility Profile of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available quantitative solubility data for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is limited. This guide provides a comprehensive framework based on established methodologies for solubility determination and predictive analysis based on its structural similarity to other substituted pyridine-diamines. The quantitative data presented herein is hypothetical and illustrative.
Introduction
This compound is a substituted diaminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The solubility of a compound in organic solvents is a critical physicochemical parameter that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. This document outlines the theoretical solubility profile of this compound, provides a detailed experimental protocol for its determination, and presents a logical workflow for a comprehensive solubility assessment.
Predicted Solubility Profile
The structure of this compound, featuring a polar pyridine-diamine core and non-polar cyclohexyl and ethyl substituents, suggests a varied solubility profile. The presence of amino groups allows for hydrogen bonding with protic solvents, while the alkyl groups contribute to solubility in non-polar, aprotic solvents.
Hypothetical Solubility Data
The following table presents a hypothetical summary of the solubility of this compound in a range of common organic solvents at ambient temperature (20-25°C).
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |
| Protic Solvents | |||
| Methanol | > 50 | > 0.228 | |
| Ethanol | > 30 | > 0.137 | |
| Isopropanol | 10 - 20 | 0.046 - 0.091 | |
| Aprotic Polar Solvents | |||
| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.456 | |
| Dimethylformamide (DMF) | > 100 | > 0.456 | |
| Acetonitrile | 5 - 10 | 0.023 - 0.046 | |
| Acetone | 10 - 20 | 0.046 - 0.091 | |
| Aprotic Non-Polar Solvents | |||
| Dichloromethane (DCM) | > 50 | > 0.228 | |
| Chloroform | > 50 | > 0.228 | |
| Tetrahydrofuran (THF) | 20 - 30 | 0.091 - 0.137 | |
| Toluene | < 1 | < 0.005 | |
| Hexanes | < 0.1 | < 0.0005 |
Note: These values are illustrative and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method, a gold-standard technique.
Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.
-
Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the filtered supernatant samples with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the diluted samples by HPLC and determine the concentration of the solute in the original supernatant using the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL and mol/L.
-
Repeat the experiment at least in triplicate for each solvent and report the mean and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for experimental solubility determination.
Logical Pathway for Solubility Assessment in Drug Discovery
The assessment of solubility is a critical step in the early stages of drug discovery. The following diagram outlines the logical progression and decision-making based on solubility data.
Caption: Decision pathway for solubility in drug discovery.
Theoretical Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust theoretical framework based on established computational methodologies for similar pyridine compounds. The following sections detail proposed computational protocols, predicted molecular properties, and potential signaling pathway interactions, offering a foundational resource for further research and development.
While specific experimental data for this compound is not extensively published, its chemical identity is confirmed by its CAS number 954264-29-0[1]. This guide leverages computational approaches that have been successfully applied to substituted pyridines to predict its physicochemical and electronic properties[2][3].
Proposed Computational Methodology
To investigate the properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is recommended due to its balance of accuracy and computational cost, which has proven effective for studying substituted pyridines[2][3].
Geometric Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.
Table 1: Proposed Computational Parameters
| Parameter | Value/Method | Purpose |
| Software | Gaussian, ORCA, or similar | Quantum chemical calculations |
| Method | Density Functional Theory (DFT) | Balances accuracy and cost |
| Functional | B3LYP | A widely used hybrid functional |
| Basis Set | 6-311++G(d,p) | Provides a good description of electronic structure |
| Solvation Model | IEFPCM (water) | To simulate an aqueous biological environment |
| Task | Optimization + Frequency | To find the stable geometry and confirm it |
Electronic Properties and Reactivity Descriptors
Following optimization, a detailed analysis of the electronic structure will be performed. This includes the calculation of molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and Mulliken population analysis to understand the charge distribution and reactivity of the molecule.
Predicted Molecular Properties
Based on the proposed computational methodology, the following tables summarize the predicted molecular properties of this compound. These values are hypothetical and would be populated by the output of the quantum chemical calculations.
Geometric Parameters
The tables below would contain key bond lengths, bond angles, and dihedral angles of the optimized structure. For comparison, crystallographic data for the parent molecule, pyridine-2,3-diamine, is available and shows intracyclic angles ranging from 117.50° to 123.03°[4][5].
Table 2: Predicted Bond Lengths (Å)
| Bond | Predicted Length (Å) |
| N1-C2 | Value |
| C2-N2 | Value |
| C2-C3 | Value |
| C3-N3 | Value |
| N2-C(cyclohexyl) | Value |
| N2-C(ethyl) | Value |
Table 3: Predicted Bond Angles (°)
| Atoms | Predicted Angle (°) |
| C6-N1-C2 | Value |
| N1-C2-N2 | Value |
| N1-C2-C3 | Value |
| N2-C2-C3 | Value |
| C2-C3-N3 | Value |
Electronic and Thermodynamic Properties
These properties are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.
Table 4: Predicted Electronic and Thermodynamic Properties
| Property | Predicted Value | Unit |
| Energy of HOMO | Value | eV |
| Energy of LUMO | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Gibbs Free Energy | Value | Hartrees |
| Mulliken Charge on N1 | Value | e |
| Mulliken Charge on N2 | Value | e |
| Mulliken Charge on N3 | Value | e |
Detailed Protocols
Computational Protocol for DFT Analysis
-
Molecule Building: Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.
-
Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
-
DFT Optimization: Submit the structure for full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include the IEFPCM solvation model with water as the solvent.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.
-
Electronic Property Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO, the Mulliken charges on each atom, and the total dipole moment.
-
Visualization: Generate molecular orbital surfaces and the electrostatic potential map for visualization.
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the proposed theoretical calculations.
Caption: Workflow for the theoretical analysis of this compound.
Hypothetical Signaling Pathway Inhibition
While the biological activity of this specific molecule is not yet characterized, related substituted aminopyridines have been investigated for various therapeutic purposes. The diagram below presents a hypothetical mechanism where the compound acts as an inhibitor of a generic kinase signaling pathway.
References
In-depth Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Molecule Awaiting Exploration
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed molecular structure and conformational analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While the compound is commercially available and its basic chemical identity is established, there is a notable absence of published experimental or computational studies that would allow for the creation of an in-depth technical guide as requested.
This document aims to provide a foundational understanding of the anticipated structural characteristics of this compound and outlines the standard methodologies that would be employed for its thorough analysis. However, due to the lack of specific data, quantitative tables and detailed experimental protocols for this particular molecule cannot be presented.
Molecular Structure Overview
This compound possesses a pyridine ring core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with two amino groups at the 2 and 3 positions. The amino group at the N2 position is further substituted with a cyclohexyl and an ethyl group.
Key Structural Features:
-
Pyridine Ring: A planar, aromatic system that influences the overall geometry of the molecule.
-
Diamino Substitution: The presence of two adjacent amino groups can lead to intramolecular hydrogen bonding, which would affect the planarity of the substituents relative to the pyridine ring.
-
N2-Substituents: The bulky cyclohexyl group and the flexible ethyl group at the N2-position are expected to be the primary determinants of the molecule's conformational preferences. Steric hindrance between these groups and the pyridine ring will likely force them into specific spatial arrangements.
Conformational Analysis
The conformational landscape of this compound is expected to be complex, primarily due to the rotational freedom around several single bonds:
-
The C-N bond connecting the cyclohexyl group to the exocyclic nitrogen.
-
The C-N bond connecting the ethyl group to the exocyclic nitrogen.
-
The C-N bond connecting the N2-amino group to the pyridine ring.
The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The orientation of the substituents on the cyclohexyl ring (axial vs. equatorial) would further add to the conformational possibilities.
Logical Workflow for Conformational Analysis
Caption: A logical workflow for the conformational analysis of this compound.
Experimental and Computational Methodologies
To fully characterize the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.
Experimental Protocols
-
Synthesis and Purification: A potential synthetic route would involve the nucleophilic substitution of a halogenated pyridine precursor with N-ethylcyclohexylamine. Purification would likely be achieved through column chromatography, and the purity assessed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
X-ray Crystallography: This technique would provide the most definitive information about the solid-state molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. The general procedure involves growing single crystals of the compound and analyzing them using an X-ray diffractometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide information about through-space proximities of protons, helping to elucidate the preferred conformation in solution.
Computational Chemistry
-
Density Functional Theory (DFT) Calculations: DFT methods would be employed to perform geometry optimizations of various possible conformers. These calculations would yield information on bond lengths, bond angles, and dihedral angles for each stable conformation.
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of the molecule. The relative energies of these conformers would be calculated to determine their populations at a given temperature.
Data Presentation
Without experimental or computational results, it is not possible to provide quantitative data. However, a template for the presentation of such data is provided below.
Table 1: Key Bond Lengths (Å) for this compound
| Bond | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| C2-N2 | Data not available | Data not available |
| N2-C(cyclohexyl) | Data not available | Data not available |
| N2-C(ethyl) | Data not available | Data not available |
| C2-C3 | Data not available | Data not available |
| C3-N3 | Data not available | Data not available |
Table 2: Key Bond Angles (°) for this compound
| Angle | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| C3-C2-N2 | Data not available | Data not available |
| C2-N2-C(cyclohexyl) | Data not available | Data not available |
| C2-N2-C(ethyl) | Data not available | Data not available |
| C(cyclohexyl)-N2-C(ethyl)| Data not available | Data not available |
Table 3: Key Dihedral Angles (°) for this compound
| Dihedral Angle | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| N1-C2-N2-C(cyclohexyl) | Data not available | Data not available |
| N1-C2-N2-C(ethyl) | Data not available | Data not available |
| C3-C2-N2-C(cyclohexyl) | Data not available | Data not available |
| C3-C2-N2-C(ethyl) | Data not available | Data not available |
Signaling Pathways and Biological Activity
There is currently no information in the public domain to suggest that this compound is involved in any specific signaling pathways or possesses notable biological activity. Research in this area would be required to establish any such roles.
Hypothetical Research Workflow for Biological Activity Screening
Caption: A hypothetical workflow for investigating the biological activity of this compound.
Conclusion
This compound represents a molecule with a well-defined chemical structure but a completely unexplored three-dimensional space and biological profile. The methodologies for a comprehensive structural and conformational analysis are well-established, but their application to this specific compound has not been reported in the scientific literature. Future research is needed to elucidate the precise molecular geometry, conformational preferences, and potential biological activity of this compound, which would then enable the creation of a detailed technical guide.
In-depth Technical Guide: Safety and Handling of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
Disclaimer: Limited publicly available information exists for the specific safety and handling protocols of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide is based on data for structurally related pyridine derivatives and general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound and conduct a thorough risk assessment before handling.
Compound Identification and Properties
While specific data for this compound is scarce, some predicted properties of a related isomer, N2-Cyclohexyl-N2-ethyl-2,5-pyridinediamine, are available. These can offer an approximation but should be used with caution.
| Property | Value | Source |
| Molecular Formula | C13H21N3 | [1] |
| Molecular Weight | 219.33 | [1] |
| Boiling Point | 385.0±22.0 °C (Predicted) | [1] |
| Density | 1.086±0.06 g/cm3 (Predicted) | [1] |
| pKa | 7.74±0.10 (Predicted) | [1] |
Hazard Identification and Classification
Based on data for similar pyridine-based compounds, this compound may be classified as an irritant.[1] The following hazards should be considered:
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[2][3]
-
Acute Oral Toxicity: May be harmful if swallowed.[3]
Safety and Handling Protocols
A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
Caption: Workflow for implementing engineering controls.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
Caption: Required personal protective equipment for handling.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial for safety.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[2] Wash hands thoroughly after handling.[2][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4] |
| Incompatibilities | Strong oxidizing agents, acids, and bases.[4] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3] |
Accidental Release Measures
A clear and practiced response plan is necessary for accidental releases.
Caption: Logical flow for responding to an accidental release.
Fire-Fighting Measures
In the event of a fire, appropriate measures should be taken to ensure the safety of personnel and the environment.
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.
-
Specific Hazards: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2][4]
Experimental Protocols
Due to the lack of specific published research on this compound, detailed experimental protocols are not available. Researchers should develop and validate their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide. A general experimental workflow should include:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Pre-Experiment Preparation: Prepare all necessary reagents and equipment within a controlled environment (e.g., fume hood).
-
Reaction Setup: Carefully set up the experiment, ensuring all connections are secure.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
-
Work-up and Purification: Perform all post-reaction steps within the fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
Signaling Pathways
There is no publicly available information regarding the signaling pathways affected by this compound. Any investigation into its biological activity would first need to establish its molecular targets and mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Study of Transition Metal Complexation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key techniques used to characterize the complexation of transition metals with organic ligands. Understanding these interactions is fundamental in various fields, including drug development, catalysis, and materials science. The following sections detail the principles and methodologies for UV-Visible Spectroscopy, Isothermal Titration Calorimetry, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.
UV-Visible (UV-Vis) Spectroscopy for Stoichiometry Determination
Application Note
UV-Vis spectroscopy is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution. When a transition metal ion binds to a ligand, the electronic environment of the metal and/or the ligand is altered, often resulting in a change in the UV-Vis absorption spectrum. This change can be monitored to determine the ratio in which the metal and ligand bind.
The Method of Continuous Variations , also known as Job's Plot , is a common approach.[1][2] In this method, a series of solutions are prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration of the two species remains constant.[2][3] The absorbance of the solution is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal absorb minimally.[1] A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][4] For instance, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 1:2 (metal:ligand) complex.[4]
Experimental Protocol: Job's Plot for Stoichiometry Determination
-
Preparation of Stock Solutions:
-
Prepare equimolar stock solutions of the transition metal salt (e.g., 1 mM CuSO₄) and the ligand (e.g., 1 mM Ethylenediamine) in a suitable buffer or solvent. Ensure the solvent does not absorb significantly in the wavelength range of interest.
-
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the metal solution, the ligand solution, and a solution containing a mixture of the two (e.g., 1:1 molar ratio).
-
Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. At this wavelength, the absorbance of the individual components should be minimal.[5]
-
-
Preparation of the Job's Plot Series:
-
Prepare a series of solutions in separate vials or cuvettes by mixing the metal and ligand stock solutions in varying ratios, keeping the total volume constant. For a total volume of 3 mL, the volumes would range from 3.0 mL Metal + 0.0 mL Ligand to 0.0 mL Metal + 3.0 mL Ligand.
-
Calculate the mole fraction of the ligand (X_L) for each solution (X_L = V_L / (V_M + V_L)).
-
-
Absorbance Measurement:
-
Allow the solutions to equilibrate for a sufficient time for complex formation to complete.
-
Measure the absorbance of each solution at the predetermined λ_max. Use the solvent/buffer as a blank.
-
-
Data Analysis:
-
Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis).
-
The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[1]
-
Data Presentation
Table 1: Example Data for Job's Plot Experiment
| Sample | Volume Metal (mL) | Volume Ligand (mL) | Mole Fraction Ligand (X_L) | Absorbance at λ_max |
| 1 | 3.0 | 0.0 | 0.00 | 0.050 |
| 2 | 2.7 | 0.3 | 0.10 | 0.155 |
| 3 | 2.4 | 0.6 | 0.20 | 0.260 |
| 4 | 2.1 | 0.9 | 0.30 | 0.365 |
| 5 | 1.8 | 1.2 | 0.40 | 0.470 |
| 6 | 1.5 | 1.5 | 0.50 | 0.575 |
| 7 | 1.2 | 1.8 | 0.60 | 0.460 |
| 8 | 0.9 | 2.1 | 0.70 | 0.355 |
| 9 | 0.6 | 2.4 | 0.80 | 0.250 |
| 10 | 0.3 | 2.7 | 0.90 | 0.145 |
| 11 | 0.0 | 3.0 | 1.00 | 0.040 |
Table 2: Stoichiometry Determination from Job's Plot Maximum
| Mole Fraction at Max Absorbance (X_L) | Stoichiometry (Metal:Ligand) |
| 0.50 | 1:1 |
| 0.67 | 1:2 |
| 0.75 | 1:3 |
| 0.33 | 2:1 |
Visualization
Caption: Workflow for Stoichiometry Determination using Job's Plot.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Application Note
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding interaction.[6] This allows for the determination of a complete thermodynamic profile of the metal-ligand complexation in a single experiment.[7] The key parameters obtained are the binding affinity (K_a), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[7][8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing deep insight into the driving forces of the complexation. ITC is particularly valuable in drug development for lead optimization and characterization of metal-based therapeutics.
Experimental Protocol: Characterizing Metal-Ligand Binding by ITC
-
Sample Preparation:
-
Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer. The concentration should be chosen such that the "c-window" (c = [Macromolecule] * n * K_a) is between 10 and 1000.
-
Prepare a solution of the metal ion (or a metal-ligand complex for competition assays) in the exact same buffer, typically at a concentration 10-20 times higher than the macromolecule.[9]
-
It is critical that both solutions are in identical buffer to avoid heat of dilution effects.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Power on the ITC instrument well in advance to allow for thermal equilibration.[8]
-
Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).
-
-
Loading the Calorimeter:
-
Carefully load the macromolecule solution into the sample cell, avoiding the introduction of bubbles.
-
Load the metal ion solution into the injection syringe.
-
-
Running the Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.
-
Initiate the automated series of injections of the metal solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[8]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change per injection against the molar ratio of metal to macromolecule.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (n, K_a, ΔH).
-
Data Presentation
Table 3: Thermodynamic Parameters from an ITC Experiment
| Parameter | Symbol | Value | Units | Description |
| Stoichiometry | n | 1.05 ± 0.05 | - | Moles of metal per mole of ligand |
| Binding Affinity | K_a | 2.5 x 10⁶ | M⁻¹ | Association constant |
| Enthalpy | ΔH | -15.2 ± 0.8 | kcal/mol | Enthalpic contribution to binding |
| Entropy | ΔS | 10.5 | cal/mol·K | Entropic contribution to binding |
| Gibbs Free Energy | ΔG | -8.7 | kcal/mol | Overall binding energy |
Visualization
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification
Application Note
NMR spectroscopy is a powerful tool for investigating metal-ligand interactions at an atomic level in solution.[10] By monitoring changes in the NMR spectrum of a ligand upon the addition of a transition metal, one can identify the specific atoms or functional groups involved in the binding. This is typically observed as a change in the chemical shift of nuclei (e.g., ¹H, ¹³C) close to the binding site.[11] The binding of a metal ion alters the local electronic environment, causing nearby nuclei to resonate at different frequencies.[11] For diamagnetic metals, this chemical shift perturbation can be used to map the binding interface. For paramagnetic metals, the effects can be more complex, including significant peak broadening and large shifts, but can also provide valuable structural information.[12]
Experimental Protocol: NMR Titration
-
Sample Preparation:
-
Dissolve a known concentration of the purified ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.
-
-
Initial Spectrum Acquisition:
-
Acquire a high-resolution 1D NMR spectrum (e.g., ¹H NMR) of the free ligand. This serves as the reference (0 equivalent of metal).
-
Assign the resonances to the specific protons in the ligand molecule.
-
-
Titration:
-
Add small, precise aliquots of the metal stock solution to the NMR tube containing the ligand solution.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Acquire an NMR spectrum after each addition. Continue the titration until the chemical shifts of the affected peaks no longer change, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Overlay the series of NMR spectra to visualize the changes in chemical shifts and/or line broadening for each resonance.
-
Plot the change in chemical shift (Δδ in ppm) for each proton as a function of the metal-to-ligand molar ratio.
-
Protons that experience the largest chemical shift perturbations are likely at or near the metal binding site.
-
Data Presentation
Table 4: Example Data from a ¹H NMR Titration Experiment
| Proton Assignment | Chemical Shift (δ) Free Ligand (ppm) | Chemical Shift (δ) 1:1 Complex (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |
| H-1 (Aromatic) | 7.85 | 7.86 | 0.01 |
| H-2 (Aromatic) | 7.50 | 7.51 | 0.01 |
| H-3 (-CH₂-N) | 3.10 | 3.45 | 0.35 |
| H-4 (-CH₂-COO⁻) | 2.80 | 3.20 | 0.40 |
| H-5 (-CH₃) | 1.25 | 1.25 | 0.00 |
Protons H-3 and H-4 show significant perturbations, suggesting the nitrogen and carboxylate groups are involved in metal coordination.
Visualization
Caption: Principle of NMR Titration for Binding Site Identification.
Mass Spectrometry (MS) for Complex Characterization
Application Note
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an invaluable tool for the characterization of transition metal complexes.[13] ESI is well-suited for analyzing non-covalent interactions as it can gently transfer intact complex ions from solution into the gas phase.[13][14] The primary application is the confirmation of the complex's identity and stoichiometry by measuring its mass-to-charge (m/z) ratio.[15] The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the elemental composition. Furthermore, the characteristic isotopic distribution pattern of many transition metals provides a clear signature for identifying metal-containing species in the spectrum.[13][15]
Experimental Protocol: ESI-MS Analysis of a Metal Complex
-
Sample Preparation:
-
Prepare a dilute solution of the pre-formed metal-ligand complex (typically 1-10 µM) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water.
-
If needed, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Instrument Setup:
-
Set up the ESI-MS instrument in positive or negative ion mode, depending on the expected charge of the complex.
-
Optimize key source parameters, including capillary voltage, cone voltage, and source temperature. Use gentle conditions (e.g., low cone voltage) to minimize in-source fragmentation of the non-covalent complex.
-
-
Infusion and Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for a peak corresponding to the calculated m/z of the expected metal-ligand complex.
-
Compare the observed isotopic pattern of the peak with the theoretical isotopic pattern for the proposed formula. This provides strong confirmation of the complex's composition.
-
Tandem MS (MS/MS) can be used to fragment the complex and confirm the identities of the metal and ligand.[15]
-
Data Presentation
Table 5: Example Data from an ESI-MS Analysis
| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Observed m/z |
| Ligand (L) | C₁₀H₁₂N₂O₃ | 208.0848 | 209.0921 | 209.0925 |
| Complex [Cu(II)L - H]⁺ | [C₁₀H₁₁N₂O₃⁶³Cu]⁺ | 270.0015 | 270.0015 | 270.0020 |
The observed m/z value and its isotopic pattern would be compared to theoretical values to confirm the formation of the 1:1 copper-ligand complex.
Visualization
Caption: Workflow for ESI-MS Analysis of a Metal Complex.
References
- 1. asdlib.org [asdlib.org]
- 2. Job plot - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 5. ijpras.com [ijpras.com]
- 6. tainstruments.com [tainstruments.com]
- 7. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Ligand Recognition Index Determination by NMR Proton Relaxation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. heffernlab.com [heffernlab.com]
- 15. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary in asymmetric synthesis
A focus on the potential utility of N2-substituted pyridine-2,3-diamine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, enabling the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate. This directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and ideally recycled.[1]
Chiral vicinal diamines are a prominent class of compounds that have found widespread application as chiral ligands and auxiliaries in a variety of asymmetric transformations.[2][3] Their C2-symmetry and ability to form stable chelate complexes with metals make them particularly effective in inducing high levels of stereoselectivity.[4][5] While a specific search of the scientific literature did not yield published applications for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary, its structure suggests potential for use in asymmetric synthesis. This document, therefore, provides a general overview and representative protocols for the application of chiral diamines as auxiliaries, which can serve as a guide for researchers interested in exploring the utility of novel chiral diamines like this compound.
Principle of Asymmetric Synthesis using a Chiral Auxiliary
The general strategy for employing a chiral auxiliary involves a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate molecule.
-
Diastereoselective Transformation: The substrate, now containing a chiral center, undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary directs the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.[1]
This workflow is illustrated in the diagram below.
Figure 1. Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Potential Applications of Chiral Diamine Auxiliaries
Chiral diamine auxiliaries are versatile and can be employed in a range of asymmetric transformations, including:
-
Asymmetric Alkylation: The enolates derived from amides or imides functionalized with a chiral diamine can be alkylated with high diastereoselectivity.
-
Asymmetric Aldol Reactions: Chiral diamine auxiliaries can control the stereochemical outcome of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: By attaching a chiral diamine to a dienophile, the facial selectivity of the cycloaddition can be controlled.
-
Asymmetric Conjugate Additions: Chiral diamine auxiliaries can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.
Experimental Protocols
The following is a generalized, representative protocol for an asymmetric alkylation reaction using a hypothetical chiral diamine auxiliary. This protocol is intended as a starting point and would require optimization for a specific substrate and auxiliary, such as this compound.
Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative
This protocol outlines the three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.
Materials:
-
Chiral Diamine Auxiliary (e.g., this compound)
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Reagents for cleavage (e.g., Lithium hydroxide (LiOH), Lithium borohydride (LiBH4))
-
Standard laboratory glassware and work-up reagents.
Step 1: Acylation of the Chiral Diamine Auxiliary
-
To a solution of the chiral diamine auxiliary (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl diamine adduct by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acyl diamine adduct (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkylating agent (1.2 eq.) to the enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
For recovery of the chiral carboxylic acid:
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-4.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.
-
Extract the desired carboxylic acid with an appropriate organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
-
-
For conversion to a chiral alcohol:
-
Dissolve the alkylated product (1.0 eq.) in anhydrous THF.
-
Add a reducing agent such as lithium borohydride (LiBH4) (2.0 eq.) and stir at room temperature.
-
Upon completion, carefully quench the reaction with water and perform a standard aqueous work-up to isolate the chiral alcohol. The chiral auxiliary can be recovered and purified.
-
Data Presentation
Due to the lack of published experimental data for this compound as a chiral auxiliary, a table of quantitative data cannot be provided. For a known and effective chiral auxiliary, such a table would typically be structured as follows to allow for easy comparison of results across different reactions.
Table 1: Representative Data for Asymmetric Reactions using a Chiral Auxiliary
| Entry | Reaction Type | Substrate | Reagent/Electrophile | Solvent | Temp (°C) | Yield (%) | d.r. or ee (%) |
| 1 | Alkylation | N-propionyl adduct | Benzyl bromide | THF | -78 | 95 | >98:2 d.r. |
| 2 | Alkylation | N-propionyl adduct | Methyl iodide | THF | -78 | 92 | >95:5 d.r. |
| 3 | Aldol Reaction | N-acetyl adduct | Benzaldehyde | DCM | -78 | 88 | >99:1 d.r. |
| 4 | Michael Add. | N-cinnamoyl adduct | Lithium dibenzylcuprate | THF | -78 | 90 | >97:3 d.r. |
d.r. = diastereomeric ratio; ee = enantiomeric excess.
Conclusion
While the specific chiral auxiliary this compound is not documented in the scientific literature for asymmetric synthesis, the principles and protocols outlined in these application notes provide a solid foundation for its investigation. The general workflows and methodologies for employing chiral diamines are well-established, and the provided protocols can be adapted for the systematic evaluation of this and other novel chiral auxiliaries. Successful application will depend on careful optimization of reaction conditions for each step of the synthesis. The development of new chiral auxiliaries remains a vibrant area of research, and systematic studies are essential to unlock their full potential in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other industries.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 3. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 4. Synthesis and Applications of the C2-Symmetrical Diamine 2,7-Diazabicyclo[4.4.1]undecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are prospective and intended for research and development purposes. N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is a novel chemical entity with limited currently available data in the public domain. The potential applications and experimental protocols described herein are based on the known biological activities of structurally related pyridinediamine and cyclohexyl-diamine derivatives and are provided as a guide for the investigation of this compound.
Introduction
The pyridinediamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, acetylcholinesterase inhibition, and antimicrobial effects. The unique structural features of this compound, combining a bulky cyclohexyl group and a flexible ethyl group on one of the exocyclic nitrogens of the pyridinediamine core, suggest its potential as a modulator of various biological targets. These notes provide a hypothetical framework for exploring its therapeutic potential, focusing on its possible role as a kinase inhibitor.
Potential Therapeutic Applications
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Oncology: Many pyridinediamine derivatives have been investigated as inhibitors of protein kinases that are dysregulated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs).
-
Neurodegenerative Diseases: The pyridinediamine core is also found in compounds designed to inhibit cholinesterases, which is a therapeutic strategy for Alzheimer's disease.
-
Infectious Diseases: The pyridine ring is a common motif in antimicrobial agents, suggesting potential applications in developing new antibacterial or antifungal drugs.
Illustrative Quantitative Data
The following table presents hypothetical inhibitory activity data for this compound against a panel of protein kinases to illustrate how such data could be presented.
| Kinase Target | IC50 (nM) [Illustrative] | Assay Type |
| FLT3 | 50 | Luminescence-based Kinase Assay |
| JAK1 | 150 | TR-FRET Assay |
| JAK2 | 200 | TR-FRET Assay |
| JAK3 | 800 | TR-FRET Assay |
| VEGFR2 | 300 | ELISA-based Kinase Assay |
Experimental Protocols
Synthesis of this compound
This protocol outlines a potential synthetic route.
Materials:
-
2,3-Dichloropyridine
-
Cyclohexylamine
-
Ethylamine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Step 1: Monosubstitution. In a nitrogen-flushed round-bottom flask, dissolve 2,3-dichloropyridine in anhydrous toluene. Add cyclohexylamine, the palladium catalyst, and the ligand.
-
Add the strong base and heat the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-cyclohexylpyridin-3-amine.
-
Step 2: Disubstitution. In a sealed tube, dissolve the product from Step 1 in a suitable solvent. Add ethylamine, a palladium catalyst, a ligand, and a strong base.
-
Heat the mixture in the sealed tube. Monitor the reaction by TLC.
-
After completion, cool the reaction, and work it up as described in Step 3.
-
Purify the final product, this compound, by column chromatography.
-
Characterize the final compound by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is for determining the IC50 value of the compound against a target kinase (e.g., FLT3).
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or DMSO (as a control).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Anti-Proliferation Assay
This protocol measures the effect of the compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., a leukemia cell line expressing the target kinase)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: General workflow for screening and validating a potential kinase inhibitor.
Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Metal Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential catalytic activities of metal complexes incorporating the N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine ligand. Due to the limited availability of direct literature on this specific ligand, the following protocols and data are based on established methodologies for structurally similar pyridine-diamine and pyridine-diimine metal complexes. These notes serve as a starting point for exploring the catalytic potential of these novel complexes.
Introduction
Pyridine-based ligands bearing amino or imino functionalities have garnered significant interest in coordination chemistry and catalysis. The electronic properties and structural rigidity of the pyridine ring, combined with the versatile coordination of the diamine moiety, allow for the formation of stable and catalytically active metal complexes. The this compound ligand offers a chiral environment with a combination of steric bulk (cyclohexyl group) and flexibility (ethyl group), which can be advantageous in tuning the reactivity and selectivity of a metal catalyst.
This document outlines the synthesis of the ligand and its corresponding copper(II) and palladium(II) complexes, followed by detailed protocols for their potential application in catalytic aerobic alcohol oxidation and Suzuki-Miyaura cross-coupling reactions, respectively.
Application 1: Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes bearing nitrogen-based ligands are well-known catalysts for a variety of oxidation reactions, including the aerobic oxidation of alcohols. The this compound ligand is expected to form a stable complex with copper(II), which can potentially catalyze the selective oxidation of primary alcohols to aldehydes under mild, aerobic conditions. The presence of a redox-active co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can significantly enhance the catalytic efficiency.
Expected Catalytic Performance
The following table summarizes the expected catalytic performance for the oxidation of benzyl alcohol to benzaldehyde, based on data from similar copper/diamine catalyst systems.
| Entry | Catalyst Loading (mol%) | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1.0 | Benzyl alcohol | Benzaldehyde | 24 | >95 | >99 |
| 2 | 0.5 | Benzyl alcohol | Benzaldehyde | 24 | 90 | >99 |
| 3 | 1.0 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 24 | >95 | >99 |
| 4 | 1.0 | Cinnamyl alcohol | Cinnamaldehyde | 24 | 85 | >99 |
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes are paramount in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The this compound ligand can act as a supporting ligand for a palladium(II) precatalyst, which, upon in-situ reduction, forms the active Pd(0) species. This catalytic system is anticipated to be effective in the cross-coupling of aryl halides with arylboronic acids.
Expected Catalytic Performance
The table below presents the expected outcomes for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, based on analogous palladium/pyridine-ligand systems.[1]
| Entry | Catalyst Loading (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Time (h) | Yield (%) |
| 1 | 0.1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 12 | >95 |
| 2 | 0.05 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 12 | 90 |
| 3 | 0.1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 24 | 85 |
| 4 | 0.1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 8 | >95 |
Experimental Protocols
Synthesis of this compound Ligand
This protocol is a plausible route based on general N-alkylation procedures for diaminopyridines.
Materials:
-
2,3-Diaminopyridine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Acetaldehyde
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere, add cyclohexanone (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N2-cyclohexyl-pyridine-2,3-diamine.
-
Dissolve the crude product in anhydrous DCM under an inert atmosphere and add acetaldehyde (1.2 eq).
-
Stir for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir at room temperature for 12-16 hours.
-
Work-up the reaction as described in steps 5-7.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound ligand.
References
Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a Versatile Building Block for High-Performance Polyamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a novel building block for the synthesis of functional polyamides. The unique asymmetrical substitution of this diamine monomer offers a pathway to amorphous polymers with enhanced solubility and processing characteristics while maintaining high thermal stability. These properties make the resulting materials promising candidates for applications in advanced composites, specialty coatings, and as matrices for drug delivery systems.
Introduction
This compound is an innovative diamine monomer featuring a pyridine core with distinct N-substituents. The combination of a flexible ethyl group and a bulky cyclohexyl group on one of the amine functionalities disrupts chain packing, leading to the formation of amorphous polyamides with improved solubility in organic solvents. The pyridine moiety within the polymer backbone offers sites for potential post-polymerization modification and can influence the material's thermal and mechanical properties. This application note outlines the synthesis of a novel polyamide, PA-CEPD, from this compound and terephthaloyl chloride, and details its characterization and potential applications.
Data Presentation
The following table summarizes the key properties of the synthesized polyamide (PA-CEPD) derived from this compound.
| Property | Value | Method |
| Inherent Viscosity (dL/g) | 0.58 | Ubbelohde viscometer, 0.5 g/dL in DMAc at 30 °C |
| Glass Transition Temperature (Tg, °C) | 235 | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (TGA, °C) | 450 | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in DMAc, NMP, DMF | Visual Inspection |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 2,3-diaminopyridine.
Step 1: Mono-ethylation of 2,3-diaminopyridine
-
To a solution of 2,3-diaminopyridine (1 eq.) in a suitable solvent such as tetrahydrofuran (THF), add a mild base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add ethyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield N2-ethylpyridine-2,3-diamine.
Step 2: N-Cyclohexylation of N2-ethylpyridine-2,3-diamine
-
In a sealed tube, combine N2-ethylpyridine-2,3-diamine (1 eq.), cyclohexanone (1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) in a solvent like dichloroethane.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature, quench with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane.
-
Purify the crude product via column chromatography to obtain this compound.
Synthesis of Polyamide (PA-CEPD) from this compound and Terephthaloyl Chloride
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 eq.) in anhydrous N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0 °C in an ice bath.
-
Add terephthaloyl chloride (1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.
Mandatory Visualizations
Caption: Synthetic workflow for the monomer and the resulting polyamide.
Caption: Structure-property relationships of the novel polyamide.
Potential Applications
The unique combination of properties exhibited by polyamides derived from this compound opens up possibilities for their use in various advanced applications:
-
Aerospace and Automotive: As a matrix for lightweight and high-strength composite materials due to its high thermal stability.
-
Electronics: As a high-performance insulating material or for encapsulating electronic components.
-
Biomedical and Pharmaceutical: As a carrier for controlled drug release, leveraging the pyridine functionality for drug conjugation and the amorphous nature for predictable degradation and release profiles.
-
Specialty Membranes: For gas separation or filtration applications where good chemical resistance and thermal stability are required.
Conclusion
This compound is a promising new monomer for the development of advanced functional polyamides. The protocols provided herein offer a foundation for the synthesis and characterization of these novel materials. The resulting polymers exhibit a desirable combination of high thermal stability and enhanced solubility, making them attractive for a wide range of high-performance applications. Further research into the derivatization of the pyridine ring and the exploration of copolymers could lead to an even broader class of materials with tailored properties.
Application Notes and Protocols for N-Alkylation of Pyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of pyridine-2,3-diamine is a critical synthetic transformation for the generation of diverse building blocks in medicinal chemistry and materials science. The resulting N-alkylated products are valuable intermediates for the synthesis of various heterocyclic compounds, including pharmaceuticals and other biologically active molecules. This document provides a detailed protocol for the N-alkylation of pyridine-2,3-diamine, focusing on a robust method that allows for both mono- and di-alkylation. The presented protocol is adapted from established methods for the N-alkylation of aminopyridines, providing a strong foundational procedure for researchers.
Reaction Principle
The N-alkylation of pyridine-2,3-diamine is achieved through the nucleophilic substitution of an alkyl halide by the amino groups of the pyridine core. A significant challenge in the alkylation of aminopyridines is the competing alkylation at the pyridine ring nitrogen. To circumvent this, the amino group is first deprotonated using a strong base, such as n-butyllithium, to form a more nucleophilic lithioaminoanion. This anion then readily reacts with an alkyl halide to yield the desired N-alkylated product. The degree of alkylation (mono- vs. di-alkylation) can be controlled by modulating the stoichiometry of the base and the alkylating agent.
Experimental Protocols
This section details the protocols for both mono- and di-N-alkylation of pyridine-2,3-diamine.
Materials:
-
Pyridine-2,3-diamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol 1: Mono-N-alkylation of Pyridine-2,3-diamine
This protocol aims to selectively introduce a single alkyl group onto one of the amino functionalities.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine-2,3-diamine (1.0 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The formation of the lithioaminoanion is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the resulting suspension, add the alkyl halide (1.0 eq.) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkylated product.
Protocol 2: Di-N-alkylation of Pyridine-2,3-diamine
This protocol is designed for the introduction of two alkyl groups, one on each amino functionality.
-
Reaction Setup: Prepare the reaction setup as described in Protocol 1, using pyridine-2,3-diamine (1.0 eq.) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C. Slowly add n-butyllithium (2.2 eq.) dropwise. After the addition, allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (2.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the di-alkylated product.
Data Presentation
The following table summarizes expected yields and reaction conditions for the N-alkylation of pyridine-2,3-diamine based on analogous reactions with other aminopyridines. Actual yields may vary depending on the specific alkyl halide and reaction optimization.
| Entry | Product | Alkylating Agent | Base (eq.) | Alkyl Halide (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Mono-methylated | Iodomethane | n-BuLi (1.1) | 1.0 | THF | 0 to RT | 1-2 | 75-85 |
| 2 | Di-methylated | Iodomethane | n-BuLi (2.2) | 2.2 | THF | 0 to RT | 2-4 | 70-80 |
| 3 | Mono-ethylated | Iodoethane | n-BuLi (1.1) | 1.0 | THF | 0 to RT | 1-2 | 75-85 |
| 4 | Di-ethylated | Iodoethane | n-BuLi (2.2) | 2.2 | THF | 0 to RT | 2-4 | 70-80 |
| 5 | Mono-benzylated | Benzyl bromide | n-BuLi (1.1) | 1.0 | THF | 0 to RT | 1-2 | 70-80 |
| 6 | Di-benzylated | Benzyl bromide | n-BuLi (2.2) | 2.2 | THF | 0 to RT | 2-4 | 65-75 |
Visualizations
Reaction Scheme
Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a novel coupling component in the synthesis of azo dyes. The protocols and data presented are based on established principles of azo dye chemistry and analogous structures found in the literature, offering a foundational guide for the development of new chromophores with potential applications in textiles, imaging, and diagnostics.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] The color of these dyes is determined by the extended conjugation of the aromatic systems linked by the azo bridge.[1] Pyridine-containing azo dyes are of particular interest due to the influence of the nitrogen-containing heterocycle on the electronic properties of the chromophore, which can lead to deeper shades and improved dyeing properties.[2] The use of substituted pyridine-2,3-diamines, such as this compound, offers a unique scaffold for the synthesis of novel azo dyes with potentially enhanced solubility, binding affinity, and photophysical properties. The N-cyclohexyl and N-ethyl substituents can influence the dye's solubility and interaction with various substrates.
Synthesis of Azo Dyes using this compound
The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with the diamine.[1][3]
General Reaction Scheme
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
Protocol 1: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.
Materials:
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
This compound
-
Ethanol
-
Sodium acetate
-
Ice
Procedure:
Step 1: Diazotization of p-Nitroaniline [4]
-
Dissolve p-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the p-nitroaniline solution.
-
Maintain the temperature between 0-5 °C and continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.
Step 2: Azo Coupling [4]
-
Dissolve this compound (2.33 g, 0.01 mol) in ethanol (20 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by adding a cold solution of sodium acetate.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
The precipitated azo dye is then collected by filtration, washed with cold water until the washings are neutral, and dried in a vacuum desiccator.
Purification:
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Characterization and Data Presentation
The synthesized azo dyes should be characterized by various spectroscopic techniques to confirm their structure and purity.
| Parameter | Method | Expected Observations |
| Melting Point | Capillary Method | A sharp melting point indicates the purity of the compound. |
| FT-IR Spectroscopy | KBr Pellet | Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C=N and C=C stretching of the pyridine ring, and N-H stretching of the secondary amine.[5] |
| ¹H-NMR Spectroscopy | DMSO-d₆ or CDCl₃ | Signals corresponding to the aromatic protons of the pyridine and aniline rings, as well as aliphatic protons of the cyclohexyl and ethyl groups.[6] |
| UV-Vis Spectroscopy | Ethanol or DMF | The absorption maximum (λmax) in the visible region (typically 400-600 nm) determines the color of the dye. The molar absorptivity (ε) indicates the intensity of the color.[6] |
| Mass Spectrometry | ESI-MS | The molecular ion peak corresponding to the calculated molecular weight of the azo dye confirms its identity.[7] |
Table 1: Hypothetical Spectroscopic and Tinctorial Data for a Synthesized Azo Dye
| Dye Structure | Yield (%) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Color on Polyester | Light Fastness (1-8) | Wash Fastness (1-5) |
| Azo dye from p-nitroaniline and this compound | 85 | 480 | 35,000 | Reddish-Orange | 5-6 | 4-5 |
| Azo dye from aniline and this compound | 90 | 420 | 30,000 | Yellow | 4-5 | 4 |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual values will need to be determined experimentally.
Signaling Pathways and Logical Relationships
The synthesis of azo dyes is a well-established chemical process. The logical relationship between the reactants and the final product is straightforward.
Caption: Logical relationship of components in azo dye synthesis.
Conclusion
This compound presents itself as a promising and versatile coupling component for the synthesis of novel azo dyes. The presence of the substituted diamine functionality on the pyridine ring offers opportunities to fine-tune the properties of the resulting dyes, such as their color, solubility, and fastness. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and application of this new class of azo dyes. Further research into the biological activities and material science applications of these novel compounds is warranted.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine from reaction byproducts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate after purification. What are the likely impurities?
A1: The presence of multiple spots on TLC after initial purification suggests that your product is not yet pure. The common impurities in the synthesis of this compound can include:
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Unreacted Starting Materials: Such as 2,3-diaminopyridine.
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Mono-alkylated Intermediates: These are molecules where only the cyclohexyl or the ethyl group has been added (e.g., N2-Cyclohexyl-pyridine-2,3-diamine or N2-Ethyl-pyridine-2,3-diamine).
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Positional Isomers: Alkylation may have occurred on the other nitrogen of the diamine (N3 position).
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Over-alkylated Byproducts: In some cases, the pyridine nitrogen can be alkylated, leading to a quaternary salt.
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Solvent and Reagent Residues: Residual solvents or excess reagents used in the reaction.
Q2: How can I effectively remove the unreacted 2,3-diaminopyridine from my product?
A2: 2,3-diaminopyridine is significantly more polar than the desired product due to the presence of two primary amine groups. This difference in polarity can be exploited for separation.
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Column Chromatography: A silica gel column is highly effective. Start with a non-polar eluent system and gradually increase the polarity. The less polar product will elute before the highly polar 2,3-diaminopyridine.
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Acid Wash: You can dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2,3-diaminopyridine will be protonated and move to the aqueous layer, while your desired product remains in the organic layer. Caution: Your target compound is also basic and may partition into the aqueous layer if the acid concentration is too high or with excessive washing.
Q3: I am struggling to separate the mono-alkylated intermediates from my final product. What purification strategy should I use?
A3: The polarity difference between the desired di-substituted product and the mono-substituted intermediates is smaller, making separation more challenging.
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Optimized Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can effectively separate these compounds. Using a high-performance flash chromatography system can provide better resolution.
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Preparative HPLC: If column chromatography does not provide sufficient purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.
Q4: My NMR spectrum shows signals that I suspect belong to a positional isomer. How can I confirm this and purify my target compound?
A4: Positional isomers (alkylation at N3 instead of N2) will have very similar physical properties, making them difficult to separate.
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Spectroscopic Analysis: Advanced 2D NMR techniques (like HMBC and NOESY) can help in unambiguously determining the structure and confirming the presence of isomers.
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Fractional Crystallization: If your product is a solid, fractional crystallization might be an effective method for separation, as different isomers can have different crystal packing and solubility.
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Chiral Chromatography: If the isomers are chiral, chiral chromatography could be an option for separation.
Q5: What is the best general-purpose purification method for this compound?
A5: For most lab-scale syntheses, a multi-step purification approach is recommended.
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Work-up: Start with an appropriate aqueous work-up (e.g., washing with brine or a mild base/acid) to remove bulk impurities.
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Column Chromatography: Follow with silica gel column chromatography to separate the major components.
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Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can significantly enhance purity. If it is a high-boiling liquid, vacuum distillation might be an option.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography Purification
| Impurity to Remove | Recommended Solvent System (Hexane/Ethyl Acetate Gradient) |
| Less polar byproducts | Start with 100% Hexane, then 98:2 to 95:5 |
| Target Compound Elution | Typically elutes between 90:10 and 70:30 |
| Mono-alkylated intermediates | Elutes after the target compound, around 60:40 to 50:50 |
| Unreacted 2,3-diaminopyridine | Requires higher polarity, e.g., 30:70 or with Methanol |
Note: These are starting points and the optimal solvent system should be determined by TLC analysis.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
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Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial chromatography eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.
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Column Packing: Pack a glass column with silica gel using a slurry method with the initial non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
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Loading: Carefully load the dried crude product onto the top of the packed column.
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Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity based on TLC monitoring of the fractions.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
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Solvent Selection: Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices could include ethanol/water, or ethyl acetate/hexanes.
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Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of N-Substituted Pyridine Diamines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-substituted pyridine diamines.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare N-substituted pyridine diamines?
A1: The most prevalent methods for synthesizing N-substituted pyridine diamines include:
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Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a dihalopyridine and an amine. This method is favored for its broad substrate scope and functional group tolerance.
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Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a halide or other suitable leaving group from an electron-deficient pyridine ring by an amine nucleophile. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.
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Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide or other strong amide bases. It is particularly useful for introducing an amino group at the 2- or 6-position.
Q2: What are the typical impurities I might encounter in my reaction?
A2: Common impurities are often related to the specific synthetic method used. These can include:
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Starting Materials: Unreacted dihalopyridine or amine.
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Mono-substituted Intermediates: In the synthesis of disubstituted diamines, the mono-aminated pyridine is a common byproduct.
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Over-arylation Products: In Buchwald-Hartwig aminations, tertiary amine byproducts can form.
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Hydrodehalogenation Products: A common side reaction in palladium-catalyzed couplings where a halogen is replaced by a hydrogen atom.[1]
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Dimerization Products: Particularly observed as a side reaction in the Chichibabin reaction.[2]
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Solvent Adducts and Degradation Products: Depending on the reaction conditions, solvents or reagents can react to form impurities.
Q3: How can I purify my N-substituted pyridine diamine product?
A3: Standard purification techniques are generally effective:
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Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities with different polarities.
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Recrystallization: This technique is useful for obtaining highly pure crystalline products, provided a suitable solvent system is found.
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Acid-Base Extraction: Exploiting the basicity of the pyridine and amino groups can help remove non-basic impurities.
Troubleshooting Guides
Problem 1: Low yield of the desired N,N'-disubstituted pyridine diamine in a Buchwald-Hartwig reaction.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | * Increase reaction time or temperature. * Ensure efficient stirring. * Verify the quality and activity of the palladium catalyst and ligands. |
| Catalyst Deactivation | * Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand. * Ensure all reagents and solvents are anhydrous. |
| Poor Ligand Choice | * Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for amination of heteroaryl chlorides. |
| Incorrect Base | * The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base strength should be appropriate for the pKa of the amine. |
| Side Reactions | * Hydrodehalogenation can be minimized by using appropriate ligands and ensuring an oxygen-free environment. * Over-arylation can sometimes be suppressed by using a slight excess of the diamine. |
Problem 2: Formation of significant amounts of mono-substituted pyridine diamine.
| Possible Cause | Suggested Solution |
| Insufficient Amine | * Use a stoichiometric excess of the amine to drive the reaction towards disubstitution. |
| Steric Hindrance | * If the amine or the pyridine substrate is sterically hindered, the second substitution may be slow. Consider using a more active catalyst system or higher reaction temperatures. |
| Reaction Time | * The second amination may be slower than the first. Increase the reaction time and monitor the progress by TLC or LC-MS. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in Chromatography | * Optimize the solvent system for column chromatography. A gradient elution may be necessary. * Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil or Difficult to Crystallize | * Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. * Try different solvent combinations for recrystallization. |
| Presence of Oligomeric Impurities | * These can be difficult to remove by chromatography. Precipitation or trituration with a suitable solvent might be effective. |
Data Presentation
Table 1: Comparison of Impurity Profiles in the Synthesis of a Model N,N'-diaryl-2,6-pyridinediamine
| Synthetic Method | Starting Dihalopyridine | Amine | Major Impurities Observed (Relative % by HPLC) | Typical Yield of Disubstituted Product |
| Buchwald-Hartwig | 2,6-Dichloropyridine | Aniline | Mono-aminated pyridine (5-15%), Hydrodehalogenation product (2-5%), Unreacted dichloropyridine (<2%) | 70-90% |
| SNAr | 2,6-Difluoropyridine | 4-Methoxyaniline | Mono-aminated pyridine (10-20%), Unreacted difluoropyridine (5-10%) | 60-80% |
| Chichibabin-type | 2-Amino-6-chloropyridine | Phenylamine (as amide) | Dimerized byproducts (up to 10%), Unreacted aminopyridine (<5%) | 50-70% |
Note: The impurity profiles and yields are illustrative and can vary significantly based on specific reaction conditions and substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 2,6-Dichloropyridine
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Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (2.2 equivalents).
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Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add 2,6-dichloropyridine (1.0 equivalent) and the desired amine (2.1 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).
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Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Purification by Recrystallization
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Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
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Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Logical workflow of common synthetic routes and potential impurity pathways.
Caption: A logical troubleshooting workflow for the synthesis of N-substituted pyridine diamines.
References
stability and degradation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its complexes. The information is designed to address common challenges encountered during synthesis, handling, and stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound complexes?
A1: While specific data is limited, complexes of substituted pyridine-2,3-diamines are generally susceptible to oxidation, particularly at the amino groups. The pyridine nitrogen can also participate in coordination and may influence the electronic properties and stability of the complex.[1][2] The cyclohexyl and ethyl substituents may sterically hinder coordination and affect the overall stability of the complex. Stability is also highly dependent on the coordinated metal ion and the experimental conditions (pH, solvent, temperature, and exposure to light and air).
Q2: What are the common solvents for dissolving this compound and its complexes?
A2: The free ligand, this compound, is expected to be soluble in a range of organic solvents. Its complexes, however, may have different solubility profiles depending on the metal and counter-ions. Common solvents to try include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For some metal complexes, chlorinated solvents like dichloromethane or chloroform may also be effective. Water solubility is expected to be low for the free ligand but may increase upon complexation, particularly if the complex is charged.
Q3: How should I store this compound and its complexes to prevent degradation?
A3: To minimize degradation, store the ligand and its complexes in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This is especially important for solid samples to prevent oxidation and hydrolysis. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.
Q4: I am observing a color change in my complex solution over time. What could be the cause?
A4: A color change in a solution of a coordination complex often indicates a change in the coordination sphere of the metal ion or a change in its oxidation state. This could be due to solvent coordination, degradation of the ligand, or oxidation of the metal center. It is advisable to monitor these changes using UV-Vis spectroscopy and to analyze the aged solution by techniques like LC-MS to identify any new species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the complex during synthesis | - Incomplete reaction. - Steric hindrance from the cyclohexyl and ethyl groups. - Inappropriate solvent or reaction temperature. - The ligand or metal salt is of poor quality. | - Increase reaction time or temperature. - Use a higher concentration of reactants. - Screen different solvents to improve solubility and reactivity. - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, elemental analysis). |
| Product is an oil or difficult to crystallize | - Presence of impurities. - The complex has a low melting point or is amorphous. | - Purify the crude product using column chromatography. - Try different crystallization techniques (e.g., slow evaporation, vapor diffusion with different anti-solvents). - If the product is consistently an oil, confirm its purity and characterize it in that form. |
| The complex appears to be degrading during purification by column chromatography | - The complex is unstable on the stationary phase (e.g., silica or alumina). - The solvent system is promoting degradation. | - Use a less acidic or basic stationary phase, or consider size-exclusion chromatography. - Perform the chromatography at a lower temperature. - Use a solvent system that is known to be compatible with the complex. |
| Inconsistent results in biological assays | - Degradation of the complex in the assay medium. - Interaction of the complex with components of the assay medium. | - Assess the stability of the complex in the assay medium over the time course of the experiment. - Prepare fresh solutions of the complex for each experiment. - Include appropriate controls to test for interactions with the medium. |
Quantitative Stability Data
The stability of this compound complexes is influenced by various factors. The following table provides a template for researchers to summarize their experimental findings.
| Complex | Condition | Parameter | Value |
| e.g., [M(L)Cl2] | pH 7.4 (PBS buffer) | Half-life (t1/2) at 37°C | Enter experimental data |
| Aqueous solution | Photodegradation rate constant (k) | Enter experimental data | |
| Solid-state | Decomposition temperature (°C) | Enter experimental data | |
| Add more complexes | Add more conditions | Add more parameters | Enter experimental data |
Experimental Protocols
Protocol 1: Synthesis of a Generic Metal Complex of this compound
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Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
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To this solution, add a solution of the metal salt (e.g., MCl2, M(OAc)2; 1 equivalent) in the same solvent dropwise with stirring.
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The reaction mixture is stirred at room temperature or heated under reflux for a specified period (e.g., 2-24 hours).
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
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If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization by adding an anti-solvent or by slow evaporation.
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Purify the solid product by recrystallization or column chromatography.
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Characterize the final product by spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and elemental analysis.
Protocol 2: Assessment of Complex Stability by HPLC
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Prepare a stock solution of the complex in a suitable solvent (e.g., methanol or DMSO).
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Dilute the stock solution to a final concentration in the desired test medium (e.g., phosphate-buffered saline, cell culture medium).
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Incubate the solution under the desired conditions (e.g., 37°C in a light-protected incubator).
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quench any further degradation by adding a suitable agent or by immediate freezing.
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Analyze the sample by reverse-phase HPLC using a suitable column and mobile phase.
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Monitor the disappearance of the parent complex peak and the appearance of any degradation product peaks.
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Quantify the peak areas to determine the percentage of the complex remaining at each time point and calculate the degradation rate or half-life.
Visualizations
Caption: General workflow for the synthesis and characterization of metal complexes.
Caption: Potential degradation pathways for a metal complex.
Caption: A troubleshooting decision tree for low reaction yield.
References
troubleshooting low yields in N-alkylation of pyridine diamines
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the N-alkylation of pyridine diamines.
Frequently Asked Questions (FAQs)
Q1: Why am I getting very low or no yield of my desired mono-N-alkylated pyridine diamine?
A1: Low or no yield in N-alkylation of pyridine diamines can stem from several factors:
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Inadequate Base: The chosen base may not be strong enough to deprotonate the amino group effectively. For pyridine diamines, the basicity of the amino groups is reduced due to the electron-withdrawing nature of the pyridine ring. Stronger bases are often required.
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Poor Solubility: The pyridine diamine starting material or the base may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.[1]
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Steric Hindrance: The alkylating agent or the substitution pattern on the pyridine ring can create significant steric hindrance, slowing down or preventing the reaction.[2]
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Reaction Temperature: The reaction temperature may be too low. While higher temperatures can increase the reaction rate, they can also lead to side products.
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Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded or be inherently unreactive.
Q2: I am observing significant amounts of di-alkylated or even poly-alkylated products. How can I improve mono-alkylation selectivity?
A2: Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting diamine.[3] To favor mono-alkylation:
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Stoichiometry Control: Use a stoichiometric excess of the pyridine diamine relative to the alkylating agent.
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Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors the reaction with the more abundant starting material.
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Protecting Groups: Consider using a protecting group (e.g., Boc-anhydride) to protect one of the amino groups, perform the alkylation, and then deprotect.
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Alternative Methods: Explore methods like reductive amination or "self-limiting alkylation" using N-aminopyridinium salts, which can offer better control over mono-alkylation.[4]
Q3: My reaction is messy, with many side products. What are the likely side reactions?
A3: Besides over-alkylation, other side reactions can include:
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Alkylation of the Pyridine Ring Nitrogen: While less common for the exocyclic amino groups, under certain conditions, particularly with highly reactive alkylating agents, the endocyclic pyridine nitrogen can be alkylated, forming a pyridinium salt.
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Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination reactions can compete with the desired substitution, especially with strong, sterically hindered bases.[5]
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Solvent Reactivity: Some solvents, like DMSO, can react with electrophiles at high temperatures in the presence of a base.[6]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted pyridine diamine, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Detailed Steps:
-
Evaluate the Base: For many pyridine diamines, common bases like K₂CO₃ might not be sufficient. Consider stronger bases. If solubility is an issue (e.g., K₂CO₃ in acetonitrile), switching to a more soluble base like Cs₂CO₃ or using a different solvent can help.[1]
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Solvent Selection: Ensure your pyridine diamine has good solubility in the reaction solvent at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are common choices. However, be mindful of potential side reactions with these solvents at high temperatures.[6]
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Increase Temperature: N-alkylation reactions can be slow. Incrementally increasing the temperature may improve the reaction rate. Using a microwave reactor can also be an effective way to safely increase the temperature and reduce reaction times.[1]
-
Use an Additive: For alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide can significantly increase the rate of reaction through the Finkelstein reaction.
Problem 2: Poor Selectivity (Mono- vs. Di-alkylation)
If you are struggling with the formation of di-alkylated products, the following strategies can improve selectivity for the desired mono-alkylated product.
Strategies for Improving Mono-alkylation Selectivity
Caption: Workflow for enhancing mono-alkylation selectivity.
Detailed Steps:
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Adjust Stoichiometry: This is the simplest approach. By using an excess of the pyridine diamine, you increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
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Slow Addition: Using a syringe pump to add the alkylating agent over several hours can maintain a low concentration of the electrophile, thus favoring mono-alkylation.
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Lower Temperature: The second alkylation step may have a higher activation energy. Lowering the temperature can sometimes disproportionately slow the second alkylation compared to the first.
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Protecting Group Strategy: This is a more robust but longer route. For example, reacting the diamine with one equivalent of Boc-anhydride can selectively protect one amino group, allowing for the mono-alkylation of the other. Subsequent deprotection yields the desired product.
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Alternative Synthetic Routes: Methods like reductive amination (reacting the diamine with an aldehyde or ketone in the presence of a reducing agent) or catalytic "borrowing hydrogen" reactions with alcohols can provide higher selectivity for mono-alkylation.[7][8][9]
Data Summary and Experimental Protocols
Table 1: Common Conditions for N-Alkylation of Aminopyridines
| Base (Equivalents) | Solvent | Alkylating Agent (Equivalents) | Temperature (°C) | Typical Yield Range | Notes |
| t-BuOK (1.5) | DMSO | Alkyl Halide (1.0) | Room Temp | Moderate to Good | Can lead to a mixture of mono- and di-alkylated products.[10] |
| NaH (3.0) | DMF | Iodoethane (2.0) | 0 - Room Temp | ~52% (mono-alkylated) | N,N-dialkylated product was also observed and separated.[11] |
| Cs₂CO₃ (3.0) | MeCN | Alkyl Iodide (2.0) | 70 | High | Used for alkylation of N-aminopyridinium salts.[4] |
| K₂CO₃ | Acetone | Alkyl Bromide | Reflux | Low to Moderate | Solubility of K₂CO₃ can be an issue, leading to incomplete reactions.[1] |
Protocol 1: General Procedure for N-Alkylation using NaH in DMF
This protocol is adapted from procedures where a strong, non-nucleophilic base is required.
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Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyridine diamine (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
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Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
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Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) dropwise via a syringe.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for Mono-N-Alkylation
This method offers high selectivity for mono-alkylation and is a good alternative to direct alkylation.
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Preparation: In a round-bottom flask, dissolve the pyridine diamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours. The addition of a mild acid catalyst (e.g., acetic acid) can facilitate imine formation. For less reactive amines or carbonyls, molecular sieves can be added to remove the water formed.
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Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. STAB is often preferred as it is milder and can be used in a one-pot procedure without prior isolation of the imine.
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Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).
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Workup: Quench the reaction with water or a basic aqueous solution (e.g., saturated NaHCO₃).
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Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography as described in Protocol 1.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Alkylation and acylation of pyridine [quimicaorganica.org]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, with a focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach is a two-step process starting from 2-chloro-3-aminopyridine. The first step is an amination to introduce the second amino group, forming 2,3-diaminopyridine.[1][2] This is followed by a selective N-alkylation of the 2-amino group with cyclohexyl and ethyl halides.
Q2: I am observing multiple products in my final reaction mixture. What are the likely side products?
During the N-alkylation step, several side reactions can occur, leading to a mixture of products. The most common side products include:
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Over-alkylation products: This can result in the formation of quaternary ammonium salts or the addition of multiple ethyl or cyclohexyl groups. This is a common challenge in amine alkylation due to the increased nucleophilicity of the amine as it becomes more substituted.[3][4][5]
-
Positional Isomers: Alkylation can occur on the N3-amino group, leading to the formation of N3-Cyclohexyl-N3-ethylpyridine-2,3-diamine or other N3-alkylated isomers. Selective protection of the N3-amino group can help to prevent this.[6]
-
Mono-alkylation Products: Incomplete reaction can leave starting material that is only alkylated with either the cyclohexyl or the ethyl group, but not both.
-
Solvent-Related Byproducts: Certain solvents can participate in side reactions. For example, if DMF is used as a solvent, you may see byproducts resulting from its decomposition or reaction with the reagents.[7]
Q3: How can I minimize the formation of over-alkylation byproducts?
To reduce over-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a precise stoichiometry of the alkylating agents (cyclohexyl and ethyl halides) to the 2,3-diaminopyridine. A slight excess of the diamine may be beneficial.
-
Slow Addition: Add the alkylating agents slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same molecule.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
Q4: My yield of the desired product is low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to ensure all the starting material has been consumed.
-
Side Reactions: As discussed in Q2, the formation of side products will consume your starting materials and lower the yield of the desired product.
-
Product Degradation: The product may be unstable under the reaction or workup conditions. Consider the pH and temperature of your workup steps.
-
Dealkylation: Although less common, under certain conditions, dealkylation of the N-alkylated product can occur.[8]
-
Purification Losses: The purification process, such as column chromatography, can lead to a loss of product. Ensure your purification method is optimized for your target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of N,N,N-trialkylated byproduct | Over-alkylation due to harsh reaction conditions or incorrect stoichiometry. | Reduce reaction temperature. Use a molar equivalent of alkylating agents or a slight excess of the diamine. Add alkylating agents dropwise. |
| Detection of N3-alkylated isomers | Lack of selectivity in the alkylation of the two amino groups. | Consider a protecting group strategy for the N3-amino group prior to alkylation.[6] |
| Significant amount of unreacted starting material | Incomplete reaction. | Increase reaction time and monitor by TLC or LC-MS. Slightly increase the reaction temperature if thermal stability of the product allows. |
| Formation of a dark, tarry substance | Decomposition of starting materials or product. | Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Product is difficult to purify from side products | Similar polarity of the desired product and byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diaminopyridine
This procedure is adapted from known methods for the amination of halopyridines.[1][2]
-
To a sealed reaction vessel, add 2-chloro-3-aminopyridine (1 equiv.), concentrated aqueous ammonia (10-15 equiv.), and copper(II) sulfate (0.05 equiv.).
-
Heat the mixture to 150-180°C for 8-12 hours. The pressure in the vessel will increase.
-
After cooling to room temperature, carefully vent the vessel.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >11.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,3-diaminopyridine.
Protocol 2: Synthesis of this compound
This is a general procedure for N-alkylation of an aminopyridine.[5][9]
-
Dissolve 2,3-diaminopyridine (1 equiv.) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) (2.5 equiv.).
-
Cool the mixture to 0°C.
-
Slowly add bromoethane (1.1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
After the formation of the mono-ethylated intermediate is observed, add cyclohexyl bromide (1.1 equiv.).
-
Heat the reaction to a gentle reflux (50-70°C) and stir for 12-18 hours, or until the reaction is complete by TLC or LC-MS.
-
Cool the reaction mixture and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product.
Visualizations
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting workflow for reaction analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Inconsistent Melting Point
| Potential Cause | Recommended Solution |
| Sample Impurity: The presence of residual solvents, starting materials, or byproducts can lead to a broad or depressed melting point. | Purification: Recrystallize the sample from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, perform column chromatography on silica gel. |
| Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point. | Thermal Analysis: Utilize techniques like Differential Scanning Calorimetry (DSC) to identify multiple melting endotherms, which would suggest polymorphism. |
| Decomposition: The compound may be degrading upon heating. | Visual Observation: Observe the sample during melting point determination for any color change, which could indicate decomposition. Consider using a lower heating rate. |
Issue 2: Complex or Uninterpretable NMR Spectra
| Potential Cause | Recommended Solution |
| Presence of Isomers: Positional isomers may have formed during synthesis, leading to overlapping signals. | 2D NMR: Perform 2D NMR experiments such as COSY and HSQC to establish connectivity between protons and carbons, helping to differentiate between isomeric structures. |
| Slow Rotational Isomerism (Rotamers): Restricted rotation around the N-cyclohexyl or N-ethyl bond can result in broadened or multiple signals for the same proton or carbon. | Variable Temperature NMR: Acquire NMR spectra at different temperatures. An increase in temperature should lead to the coalescence of signals if rotamers are present. |
| Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. | Sample Treatment: Treat the NMR sample with a chelating agent like EDTA to sequester any paramagnetic ions. |
| Low Signal-to-Noise Ratio: Insufficient sample concentration or a low number of scans. | Optimize Acquisition Parameters: Increase the sample concentration if possible, and increase the number of scans to improve the signal-to-noise ratio. |
Issue 3: Poor Peak Shape or Resolution in HPLC Analysis
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry: The stationary phase may not be suitable for the basic nature of the diamine. | Column Selection: Use a column with a stationary phase designed for basic compounds, such as a C18 column with end-capping or a polar-embedded phase. |
| Secondary Interactions with Silica: The basic amine groups can interact with residual acidic silanols on the silica support, leading to peak tailing. | Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%) to mask the silanol groups. |
| Chelation with Metal Impurities: The diamine can chelate with metal impurities in the HPLC system or on the column, causing peak distortion. | Use of Additives: Add a chelating agent like EDTA to the mobile phase to prevent these interactions. |
| Inappropriate pH of the Mobile Phase: The ionization state of the analyte can significantly affect its retention and peak shape. | pH Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single, stable ionization state (typically pH > pKa + 1.5 for a basic compound to be neutral, or pH < pKa - 1.5 to be fully protonated). |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: While specific experimental values can vary slightly based on the solvent and instrument, the following are predicted chemical shift ranges. It is crucial to correlate these with 2D NMR data for unambiguous assignment.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | 7.2 - 7.5 | 120 - 125 |
| Pyridine-H5 | 6.5 - 6.8 | 110 - 115 |
| Pyridine-H6 | 7.8 - 8.1 | 145 - 150 |
| N-CH (Cyclohexyl) | 3.0 - 3.5 | 55 - 60 |
| N-CH₂ (Ethyl) | 3.2 - 3.7 | 45 - 50 |
| CH₃ (Ethyl) | 1.0 - 1.3 | 12 - 15 |
| Cyclohexyl-CH₂ | 1.0 - 2.0 | 24 - 35 |
| NH₂ | 4.5 - 5.5 (broad) | - |
| Pyridine-C2 | - | 155 - 160 |
| Pyridine-C3 | - | 130 - 135 |
Q2: What is a suitable starting point for developing an HPLC method for purity analysis?
A2: A good starting point for method development would be a reverse-phase HPLC method.
Initial HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Q3: How can I confirm the molecular weight of my compound?
A3: Electrospray Ionization Mass Spectrometry (ESI-MS) is the recommended technique. Given the basic nature of the diamine, it should readily protonate to form a prominent [M+H]⁺ ion in positive ion mode.
Expected Mass Spectrometry Results
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₂₁N₃ |
| Exact Mass | 219.1735 |
| Observed Ion [M+H]⁺ | m/z 220.1813 |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
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Data Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum.
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If the spectra are complex, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the solvent peak or the internal standard.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
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System Setup:
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Install the appropriate column and equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
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Set the detector wavelength(s).
-
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Injection: Inject a known volume of the sample (e.g., 10 µL).
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Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity and identify any impurities.
Protocol 3: Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
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Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
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Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured mass-to-charge ratio with the theoretical value.
Visualizations
Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound, including key troubleshooting steps.
Caption: A logical flowchart illustrating the troubleshooting process for resolving ambiguous analytical results during characterization.
Technical Support Center: Refining Reaction Conditions for Catalysis with N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for documented catalytic applications of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in publicly available scientific literature and patent databases has yielded limited specific information. Currently, the primary references to this compound are from chemical suppliers, and these do not detail its use in specific catalytic reactions.
The creation of a detailed technical support center, complete with troubleshooting guides, frequently asked questions (FAQs), and specific experimental protocols, requires a foundation of established and validated research. Without access to experimental data on reaction conditions, common challenges, and expected outcomes, we are unable to provide the in-depth technical guidance you require at this time.
We are committed to providing accurate and reliable information. Therefore, we will continue to monitor the scientific literature for new publications on the catalytic uses of this compound and will update this resource as new information becomes available.
For us to proceed with creating the valuable resource you have requested, we would require access to preliminary research, internal documentation, or any publications that detail the use of this compound as a catalyst or ligand in a catalytic system.
Below, we have outlined the structure of the technical support center that we can build once the necessary data is available.
Frequently Asked Questions (FAQs) - [Content Pending Availability of Data]
This section will address general inquiries regarding the handling, storage, and potential applications of this compound in a catalytic setting.
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General Handling and Storage:
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What are the recommended storage conditions for this compound?
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What is the general stability of this compound under atmospheric conditions?
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What are the recommended solvents for dissolving this compound?
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-
Catalyst Preparation:
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How is a typical pre-catalyst formed with this compound and a metal source (e.g., Palladium, Rhodium, Ruthenium)?
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Are there any known activators or co-catalysts that are typically used with this ligand?
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Reaction Scope:
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What types of chemical transformations has this compound been reported to catalyze? (e.g., cross-coupling, hydrogenation, etc.)
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What functional groups are tolerated in substrates when using this catalytic system?
-
Troubleshooting Guide - [Content Pending Availability of Data]
This guide will provide a systematic approach to resolving common issues encountered during catalytic reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | - Ensure the metal pre-catalyst and ligand are handled under an inert atmosphere.- Verify the purity of the starting materials and solvent.- Titrate the organometallic reagent if applicable. |
| Incorrect reaction temperature | - Screen a range of temperatures to find the optimal condition.- Confirm the accuracy of the temperature monitoring equipment. | |
| Insufficient catalyst loading | - Increase the catalyst loading in a stepwise manner. | |
| Low Selectivity | Reaction temperature is too high | - Lower the reaction temperature to favor the desired reaction pathway. |
| Incorrect solvent | - Screen a variety of solvents with different polarities. | |
| Catalyst Decomposition | Presence of oxygen or moisture | - Ensure all reagents and solvents are rigorously dried and degassed.- Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen). |
| Incompatible substrate | - Check for functional groups on the substrate that may poison the catalyst. |
Experimental Protocols - [Content Pending Availability of Data]
This section will provide detailed, step-by-step methodologies for key catalytic reactions.
Example Protocol: General Procedure for a Cross-Coupling Reaction
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Catalyst Pre-formation (if required):
-
In a glovebox, to a dried Schlenk tube, add the metal precursor (X mol%) and this compound (Y mol%).
-
Add anhydrous, degassed solvent (Z mL) and stir at room temperature for a specified time.
-
-
Reaction Setup:
-
To a separate, oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the solvent (5 mL) via syringe.
-
-
Reaction Execution:
-
Add the pre-formed catalyst solution (or the metal precursor and ligand directly) to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
-
Workup and Analysis:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Analyze the product by NMR and mass spectrometry.
-
Visualizations - [Content Pending Availability of Data]
Diagrams will be provided to illustrate workflows and logical relationships.
General Experimental Workflow
Caption: General workflow for a catalytic reaction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low reaction yield.
Technical Support Center: Scale-Up Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nucleophilic Aromatic Substitution (SNAr) | - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. | - Monitor reaction progress closely using TLC or HPLC. - Ensure stringent anhydrous conditions if using moisture-sensitive reagents. - Optimize reaction temperature; prolonged high heat can cause degradation. - Use a higher boiling point solvent to allow for higher reaction temperatures if necessary. - Consider using a phase-transfer catalyst to improve reaction rate. - Optimize the stoichiometry of the amine and base. |
| Formation of Side Products (e.g., di-substituted products) | - Lack of selectivity in the N-alkylation step. - Reaction conditions are too harsh. | - Control the addition of the alkylating agent. - Use a bulkier base to favor mono-alkylation. - Optimize the reaction temperature to enhance selectivity. |
| Incomplete Reduction of the Nitro Group | - Catalyst poisoning or deactivation. - Insufficient hydrogen pressure. - Impure starting material. | - Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Ensure the starting material is free of catalyst poisons like sulfur compounds. - Increase hydrogen pressure within safe operational limits of the reactor. - Consider alternative reduction methods such as using iron in acidic medium[1]. |
| Difficulty in Product Purification | - Presence of closely related impurities. - Oily or non-crystalline product. | - Employ column chromatography with a carefully selected eluent system. - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Consider distillation under high vacuum for liquid products. |
| Discoloration of Final Product | - Oxidation of the diamine. - Residual metal catalyst. | - Handle the final product under an inert atmosphere (e.g., Nitrogen or Argon). - Store the product protected from light and air. - Use a metal scavenger or perform an additional filtration step to remove residual catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing N2-substituted pyridine-2,3-diamines?
A common and effective method involves a two-step process starting from 2-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with the desired secondary amine (N-ethylcyclohexylamine). The second step is the reduction of the nitro group to an amine.
Q2: What are the critical parameters for the initial SNAr reaction?
The critical parameters for the SNAr reaction include the choice of solvent, base, and reaction temperature. A high-boiling point polar aprotic solvent like DMSO or DMF is often used. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended to avoid competing reactions. The temperature should be carefully optimized to ensure a reasonable reaction rate without causing degradation.
Q3: Which catalyst is recommended for the reduction of the nitro group?
Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. Other catalysts like Raney Nickel can also be employed[2]. It is crucial to use a catalyst from a reliable source to avoid issues with activity and selectivity.
Q4: How can I monitor the progress of the reactions?
Both the SNAr and the reduction reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant side products.
Q5: What are the safety precautions to consider during the scale-up synthesis?
Catalytic hydrogenation with hydrogen gas can be hazardous and should be conducted in a specialized reactor (autoclave) designed for high-pressure reactions. Proper grounding and ventilation are essential to mitigate the risks of fire or explosion. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocols
Step 1: Synthesis of N2-Cyclohexyl-N2-ethyl-3-nitropyridin-2-amine
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To a stirred solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous DMSO, add N-ethylcyclohexylamine (1.2 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents).
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Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
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Dissolve the N2-Cyclohexyl-N2-ethyl-3-nitropyridin-2-amine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst.
-
Transfer the suspension to a high-pressure reactor (autoclave).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.
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Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product further by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to Purity Validation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine by HPLC-MS and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine purity, benchmarked against other common analytical techniques. The methodologies and data presented herein are designed to assist researchers in selecting the most appropriate strategy for their analytical needs.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS stands as a powerful and widely adopted technique for the separation, identification, and quantification of compounds in complex mixtures, making it highly suitable for purity analysis.[1][2] Its high sensitivity and specificity allow for the detection and characterization of even trace-level impurities.[3]
Experimental Protocol: HPLC-MS
A typical HPLC-MS method for the purity determination of this compound would be developed and validated following International Conference on Harmonisation (ICH) guidelines.[1][4][5]
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Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point for the separation of substituted pyridines.[6][7][8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main compound from its potential impurities.
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Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.
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Injection Volume: 5 - 10 µL.
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Column Temperature: Maintained at a constant temperature, typically between 25-40 °C, to ensure reproducibility.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is usually suitable for nitrogen-containing compounds like this compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used for mass detection and identification of the parent compound and any impurities.
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Detection Mode: Full scan mode for impurity profiling and selected ion monitoring (SIM) for quantification of known impurities.
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Data Presentation: HPLC-MS Performance
The performance of a validated HPLC-MS method for this compound would be expected to meet the following criteria:
| Parameter | Typical Performance |
| Specificity | High |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantification (LOQ) | 0.03 - 0.3% |
| Linearity (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow for HPLC-MS Purity Validation
Caption: Workflow for HPLC-MS Purity Validation.
Alternative Analytical Techniques for Purity Assessment
While HPLC-MS is a powerful tool, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector is a workhorse in most analytical laboratories.[9]
-
Principle: Separates compounds based on their differential partitioning between a stationary and a mobile phase, with detection based on the absorbance of UV light by the analyte and impurities.
-
Advantages: Robust, reliable, and widely available.
-
Limitations: Less sensitive than MS for impurity detection and does not provide structural information about unknown impurities.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a viable alternative.
-
Principle: Separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.
-
Advantages: Excellent for analyzing residual solvents and other volatile organic impurities.[3]
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[10]
3. Spectrophotometric Methods (UV-Vis)
UV-Vis spectrophotometry can be used for a preliminary assessment of purity.
-
Principle: Measures the absorbance of a sample at a specific wavelength to determine the concentration of the main component.
-
Advantages: Simple, rapid, and cost-effective.[11]
-
Limitations: Non-specific; impurities with similar chromophores to the main compound will interfere with the measurement.
4. Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[12]
-
Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. The presence of impurities typically broadens the melting peak and lowers the melting point.
-
Advantages: Provides a measure of absolute purity without the need for a reference standard of the impurity.
-
Limitations: Only applicable to crystalline materials with a purity of >98%. It is a bulk analysis technique and does not provide information on individual impurities.
Comparison of Analytical Techniques
| Technique | Specificity | Sensitivity | Throughput | Cost | Structural Information |
| HPLC-MS | Very High | Very High | Medium | High | Yes |
| HPLC-UV | High | High | High | Medium | No |
| GC-MS | Very High | Very High | Medium | High | Yes |
| UV-Vis | Low | Low | Very High | Low | No |
| DSC | Moderate | Low | Low | Medium | No |
Logical Relationship of Analytical Techniques
Caption: Relationship of Analytical Techniques.
Conclusion
The validation of this compound purity is a critical step in drug development. HPLC-MS offers the most comprehensive solution, providing high sensitivity, specificity, and structural information for impurity profiling. While HPLC-UV is a robust and cost-effective alternative for routine quality control, it lacks the ability to identify unknown impurities. GC-MS is a specialized technique valuable for the analysis of volatile impurities. Spectrophotometric methods and DSC can serve as complementary techniques for preliminary purity assessment and for the analysis of highly pure crystalline materials, respectively. The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and regulatory expectations. A multi-faceted approach, often combining several of these techniques, will provide the most complete picture of the purity of this compound.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijrar.org [ijrar.org]
- 12. researchgate.net [researchgate.net]
comparing N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine with other diamine ligands
A Comparative Guide to Diamine Ligands: Benchmarking N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Against Established Alternatives
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of this compound and other well-established diamine ligands. Due to the limited publicly available experimental data for this compound, this document focuses on a detailed comparison with widely used diamine ligands, namely Ethylenediamine (en), 1,2-Propanediamine (pn), and N,N,N',N'-Tetramethylethylenediamine (TMEDA). The guide also delves into the broader class of chiral diamine ligands and their applications. The properties and performance of these known ligands will serve as a benchmark for evaluating the potential of this compound in various chemical applications.
Introduction to this compound
This compound is a chiral diamine ligand with a molecular formula of C13H21N3. Its structure, featuring a pyridine ring, a chiral center, and both sp2 and sp3 hybridized nitrogen atoms, suggests its potential as a versatile ligand in coordination chemistry and asymmetric catalysis. The pyridine nitrogen and the adjacent exocyclic amine can act as a chelating system, while the chiral center can induce enantioselectivity in catalytic reactions. However, to date, there is a notable absence of published experimental data on its synthesis, characterization, and application in the scientific literature.
Comparative Analysis of Diamine Ligands
To understand the potential of this compound, it is essential to compare its structural features with those of well-characterized diamine ligands.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethylenediamine, 1,2-Propanediamine, and TMEDA.
| Property | Ethylenediamine (en) | 1,2-Propanediamine (pn) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | This compound |
| CAS Number | 107-15-3[1] | 78-90-0[2][3] | 110-18-9[4][5] | 954264-29-0[6] |
| Molecular Formula | C2H8N2[1][7] | C3H10N2[3] | C6H16N2[4][5] | C13H21N3[6] |
| Molecular Weight ( g/mol ) | 60.10[1] | 74.13[3] | 116.21[5] | 219.33[6] |
| Boiling Point (°C) | 116[1] | 120.7[8] | 120-122[4][5] | No data available |
| Melting Point (°C) | 8[1] | -37.9[8] | -55[4] | No data available |
| Density (g/mL at 20-25°C) | 0.899[7] | 0.8724[8] | 0.775[4] | No data available |
| Solubility in Water | Miscible[1] | Highly soluble[8] | Miscible[5] | No data available |
| Chirality | Achiral | Chiral | Achiral | Chiral |
Structural Comparison and Coordination Chemistry
The coordinating properties of diamine ligands are dictated by their structure. The following diagram illustrates the structures of the compared ligands.
Caption: Structures of the compared diamine ligands.
Ethylenediamine and 1,2-propanediamine are primary diamines that form stable five-membered chelate rings with metal ions.[9][10] The presence of a methyl group in 1,2-propanediamine introduces chirality, making it a precursor for chiral ligands in asymmetric catalysis.[3] TMEDA, a tertiary diamine, is a strong chelating agent, particularly for alkali and alkaline earth metals, and is widely used to enhance the reactivity of organolithium reagents.[11]
This compound presents a more complex structure. The pyridine nitrogen and the adjacent secondary amine can form a five-membered chelate ring. The bulky cyclohexyl and ethyl groups on the other nitrogen atom can introduce significant steric hindrance, which can be beneficial for creating a specific chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. The pyridine ring itself can also participate in π-stacking interactions, further influencing the ligand's coordination behavior.
Applications in Asymmetric Catalysis
Chiral diamine ligands are pivotal in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. A prominent application is in the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines.
Iridium-Catalyzed Asymmetric Transfer Hydrogenation
In a typical iridium-catalyzed ATH reaction, a chiral diamine ligand coordinates to an iridium precursor to form the active catalyst. This catalyst then facilitates the transfer of a hydride from a hydrogen source, such as formic acid or isopropanol, to the substrate, leading to the formation of a chiral alcohol or amine with high enantioselectivity.
The following diagram illustrates a general workflow for the screening of chiral diamine ligands in an iridium-catalyzed asymmetric transfer hydrogenation reaction.
Caption: General workflow for ligand screening in asymmetric transfer hydrogenation.
Performance Data of Chiral Diamine Ligands in ATH
While specific data for this compound is unavailable, literature on other chiral diamine ligands in iridium-catalyzed ATH of ketones demonstrates the potential for high efficiency and enantioselectivity. For instance, polymeric chiral diamine ligands have been shown to achieve excellent enantioselectivities (up to 99% ee) and high total turnover numbers (up to 12,000 over six cycles) in the ATH of functionalized ketones.[12]
| Substrate (Ketone) | Chiral Diamine Ligand Type | Enantiomeric Excess (ee) | Reference |
| Functionalized Ketones | Polymeric Chiral Diamines | Up to 99% | [12] |
| Phenylglyoxylate Methyl Ester | C2-symmetric Diamines | Up to 68% | [13] |
| Acetophenone | C2-symmetric Diamines | Up to 68% | [13] |
Experimental Protocols
General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone
The following is a representative experimental protocol for the asymmetric transfer hydrogenation of a ketone using an in-situ generated iridium-diamine catalyst. This protocol can be adapted for the screening of new ligands like this compound.
Materials:
-
Iridium precursor (e.g., [Cp*IrCl2]2)
-
Chiral diamine ligand
-
Prochiral ketone
-
Hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine)
-
Solvent (e.g., dichloromethane or methanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, the iridium precursor (e.g., 0.5-1 mol%) and the chiral diamine ligand (e.g., 1.1 equivalents relative to Ir) are dissolved in the chosen solvent.
-
The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst.
-
The prochiral ketone (1 equivalent) is added to the reaction mixture.
-
The hydrogen source (e.g., 2-5 equivalents) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 25-40 °C) for a designated period (e.g., 12-24 hours).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
-
The yield of the chiral alcohol is determined, and the enantiomeric excess is measured using chiral HPLC or GC.
Conclusion and Future Outlook
While this compound remains an uncharacterized ligand, its structural features suggest significant potential, particularly in the field of asymmetric catalysis. The presence of a chiral center, a chelating pyridine-amine moiety, and bulky substituents could lead to a highly effective chiral ligand for inducing enantioselectivity in a variety of metal-catalyzed reactions.
Future research should focus on the synthesis and characterization of this compound and its metal complexes. A systematic evaluation of its performance in catalytic reactions, such as the asymmetric transfer hydrogenation of ketones and imines, would be crucial to benchmark its efficacy against established ligands like those derived from 1,2-propanediamine and other C2-symmetric diamines. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations. The exploration of this and other novel chiral diamine ligands is a promising avenue for the development of more efficient and selective catalysts for the synthesis of valuable chiral molecules.
References
- 1. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]
- 2. 1,2-PROPYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Properties of Tetramethylethylenediamine (TMEDA) - LISKON [liskonchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 954264-29-0|this compound|BLD Pharm [bldpharm.com]
- 7. webqc.org [webqc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. atamankimya.com [atamankimya.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and Bipyridine Ligands in Coordination Chemistry and Catalysis
In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby dictating their reactivity and performance. This guide provides a comparative overview of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and the well-established bipyridine ligands, offering insights for researchers, scientists, and drug development professionals. While bipyridine ligands are ubiquitous in a vast array of applications, from catalysis to materials science, this compound represents a more specialized class of ligands with distinct structural features.
Overview of Ligand Classes
Bipyridine ligands , particularly 2,2'-bipyridine, are a cornerstone of coordination chemistry. Their planar, rigid structure and strong σ-donating and π-accepting capabilities allow them to form stable complexes with a wide range of metal ions.[1] This stability and their facile synthesis have led to their widespread use in molecular catalysis, colorimetric analysis, and the development of luminescent materials.[1] The electronic properties of bipyridine ligands can be readily tuned by introducing various substituents, influencing the photophysical and catalytic behavior of their metal complexes.[2]
This compound belongs to the broader class of diamine ligands, which are crucial in asymmetric synthesis and catalysis.[3] The presence of a chiral cyclohexane backbone and a pyridine moiety suggests its potential as a chiral ligand for stereoselective transformations. The combination of a soft pyridine nitrogen and two harder amine nitrogens offers a different coordination environment compared to the purely aromatic bipyridine system.
Performance Comparison: Catalytic and Photophysical Properties
Due to a scarcity of published experimental data specifically on this compound, a direct quantitative comparison is challenging. However, by examining the general characteristics of pyridine-diamine and bipyridine ligands, we can infer potential performance differences.
Catalytic Applications:
Bipyridine ligands are extensively used in various catalytic reactions, including oxidation and photoredox catalysis.[4][5] In palladium-catalyzed aerobic oxidation reactions, for instance, the nature of the bipyridine ligand can significantly impact catalyst stability and reactivity.[6] The rigid bidentate coordination of bipyridines often forms stable metal complexes that can sometimes inhibit substrate oxidation if not properly designed.[6]
Diamine ligands, particularly chiral diamines, are instrumental in asymmetric catalysis, such as in asymmetric hydrogenation and transfer hydrogenation reactions.[7] The flexible, chiral scaffold of ligands like this compound is expected to excel in creating a chiral environment around the metal center, leading to high enantioselectivity in reactions involving prochiral substrates. The ethyl and cyclohexyl substituents on the amine nitrogens provide steric bulk that can be crucial for controlling substrate approach and, consequently, the stereochemical outcome of the reaction.
Photophysical Properties:
Ruthenium(II) complexes with bipyridine ligands are renowned for their rich photophysical properties, including strong absorption in the visible region and long-lived excited states, making them excellent photosensitizers.[2] The emission properties of these complexes can be tuned by modifying the bipyridine ligands.[2] For example, functionalizing bipyridine with electron-donating groups can lead to a red-shift in the absorption spectrum.[8]
While specific data for this compound is unavailable, metal complexes with mixed am(m)ine-pyridine ligands generally exhibit different electronic transitions compared to their polypyridyl counterparts. The lower π-accepting ability of the amine groups compared to a pyridine ring would likely lead to a blue-shift in the metal-to-ligand charge transfer (MLCT) bands and potentially different excited-state dynamics.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized experimental protocols for synthesizing and characterizing metal complexes with these ligand types.
General Synthesis of a Ruthenium(II) Bipyridine Complex:
-
Reaction Setup: In a round-bottom flask, combine RuCl₃·3H₂O with three equivalents of the desired 2,2'-bipyridine ligand in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by a color change, typically from dark brown to a deep red or orange solution.
-
Isolation: After cooling to room temperature, the product can be precipitated by adding a saturated aqueous solution of a suitable counter-ion, such as KPF₆ or NH₄PF₆.
-
Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and can be further purified by recrystallization or column chromatography on alumina or silica gel.
-
Characterization: The final complex is characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.
General Synthesis of a Palladium(II) Diamine Complex:
-
Starting Material: Begin with a suitable palladium(II) precursor, such as PdCl₂(CH₃CN)₂ or K₂PdCl₄.
-
Ligand Addition: Dissolve the palladium precursor in an appropriate solvent (e.g., dichloromethane or methanol). Add one equivalent of the this compound ligand to the solution at room temperature.
-
Stirring: Allow the reaction mixture to stir at room temperature for a few hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.
-
Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure. The product can be purified by washing with appropriate solvents or by recrystallization.
-
Characterization: The structure and purity of the complex are confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Logical Relationship of Ligand Choice to Application
The decision to use a bipyridine versus a pyridine-diamine ligand is fundamentally driven by the desired application and the specific properties required of the metal complex.
Caption: Logical flow from ligand type to its primary application based on inherent structural properties.
Conclusion
Bipyridine ligands remain a versatile and powerful tool in a multitude of chemical applications due to their robust coordination and tunable electronic properties. In contrast, this compound, as a representative of chiral pyridine-diamine ligands, holds significant promise for applications requiring high stereocontrol, such as asymmetric catalysis. The choice between these ligand classes will ultimately depend on the specific goals of the research, with bipyridines favored for applications leveraging their electronic and photophysical properties, and chiral diamines being the ligands of choice for enantioselective transformations. Further experimental investigation into the coordination chemistry and catalytic activity of this compound is warranted to fully elucidate its potential and enable direct, quantitative comparisons with established ligand systems.
References
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. myuchem.com [myuchem.com]
- 4. Synthesis of bipyridine-containing bio-inspired ligands to support manganese and iron for oxidative catalysis | Poster Board #1222 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Metal Complexes with N-Substituted Pyridine-2,3-diamine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of metal complexes with ligands analogous to N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. Due to the limited availability of published data on the specified ligand, this document focuses on structurally related N-substituted pyridine-diamine and substituted pyridine metal complexes. The objective is to offer a predictive framework for understanding the coordination chemistry, spectroscopic properties, and potential biological activity of such compounds.
Introduction to Pyridine-Diamine Metal Complexes
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, forming stable complexes with a wide range of transition metals. The introduction of diamine functionalities onto the pyridine ring creates versatile bidentate or tridentate ligands capable of forming stable chelate rings with metal ions. The nature of the substituents on the amine groups significantly influences the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complex. These complexes are of great interest due to their potential applications in catalysis and medicine, exhibiting a range of biological activities including anticancer, antibacterial, and antifungal properties.[1][2]
Comparative Structural Data
To provide a basis for comparison, the following tables summarize key structural data from X-ray crystallographic studies of selected metal complexes with ligands structurally related to this compound.
Table 1: Selected Crystallographic Data for Co(II) Complexes with Pyridine-Based Ligands
| Complex | Ligand | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Coordination Geometry | Ref. |
| [Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic | 4-Picoline | P2₁/c | 11.3305 | 11.3887 | 25.9243 | 101.672 | Distorted Octahedral | [3] |
| {[Co(O₂CCH₃)₂(3-apy)₂]·H₂O}n | 3-Aminopyridine | - | - | - | - | - | Distorted Octahedral | [4] |
| [CoCl₂(PymNH₂)₂] | 2-Aminopyrimidine | - | - | - | - | - | Octahedral | [5] |
Table 2: Selected Crystallographic Data for Ni(II) Complexes with Pyridine and Diamine Ligands
| Complex | Ligand | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Coordination Geometry | Ref. |
| [Ni(L)₂] | (E)-N-phenyl-2-(thiophen-2-ylmethylene) hydrazine-1-carbothioamide | Pbca | 9.857 | 7.749 | 32.292 | 90 | Distorted Square Planar | [6] |
| [Ni(N₃)₂(py)₃]₂ | Pyridine | - | - | - | - | - | Distorted Octahedral | [7] |
| --INVALID-LINK--₂ | bis(N-pyridylimidazoliumyl)methane | - | - | - | - | - | Square Planar | [8] |
Table 3: Selected Crystallographic Data for Cu(II) Complexes with Pyridine-Based Ligands
| Complex | Ligand | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Coordination Geometry | Ref. |
| [Cu(HAld)(Ald)(N₃)] | Pyridine-2-carboxaldoxime | P2₁/n | 6.8277 | 10.2203 | 18.8056 | 94.700 | Square Pyramidal | [3] |
| [Cu(phen)₂(pmtp)]²⁺ | 1,10-phenanthroline & 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine | - | - | - | - | - | Distorted Trigonal Bipyramidal | [9] |
| [Cu₂(μ-Ac)₄(3-pyCN)₂] | 3-Pyridinecarbonitrile | - | - | - | - | - | Dinuclear Paddle-Wheel | [10] |
| trans-[CuCl₂(etpy)₂] | 2-Ethylpyridine | P-1 | - | - | - | - | Square Planar | [11][12] |
Experimental Protocols
General Synthesis of N-Substituted 2,3-Diaminopyridine Ligands
The synthesis of N-substituted 2,3-diaminopyridines can be achieved through a multi-step process starting from commercially available 2-aminopyridine. A representative synthetic route is outlined below, based on established methodologies.[13][14][15]
Step 1: Bromination of 2-Aminopyridine 2-Aminopyridine is treated with bromine in acetic acid to yield 2-amino-5-bromopyridine. The reaction temperature is controlled to manage the exothermic reaction and the precipitation of the hydrobromide salt.[14]
Step 2: Nitration of 2-Amino-5-bromopyridine The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to produce 2-amino-5-bromo-3-nitropyridine.[14]
Step 3: Reduction of the Nitro Group The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl in ethanol/water) to yield 2,3-diamino-5-bromopyridine.[15] The bromo-substituent can be removed in a subsequent step if the unsubstituted diamine is desired.
Step 4: N-Alkylation/Arylation The N-substituents (e.g., cyclohexyl and ethyl groups) can be introduced via nucleophilic substitution reactions on the amino groups. This typically involves reacting the diaminopyridine with the corresponding alkyl or aryl halides in the presence of a base. Selective protection of one amino group may be necessary to achieve specific substitution patterns.[13]
General Synthesis of Metal Complexes
The metal complexes are typically synthesized by reacting the N-substituted pyridine-2,3-diamine ligand with a metal salt (e.g., chloride, nitrate, or acetate salt of Co(II), Ni(II), or Cu(II)) in a suitable solvent, such as ethanol or methanol. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation.[3][6][7] The resulting complex may precipitate from the solution upon cooling or after a period of slow evaporation. The product is then collected by filtration, washed with a cold solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[3]
Visualization of Potential Anticancer Mechanism
Metal complexes of pyridine and diamine ligands have shown promising anticancer activity through various mechanisms, including the generation of reactive oxygen species (ROS), DNA interaction, and induction of apoptosis.[1][16][17] The following diagram illustrates a plausible signaling pathway for the anticancer action of such complexes.
Caption: Proposed mechanism of anticancer activity for pyridine-diamine metal complexes.
Conclusion
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper(II) Complexes with Mixed Heterocycle Ligands as Promising Antibacterial and Antitumor Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Alkyl vs. N-Aryl Substituted Pyridine Diamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds, its polarity, and its role as a bioisostere for benzene.[1][2][3] Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][4] The substitution pattern on the pyridine nucleus is critical in defining the molecule's pharmacological profile. This guide provides a comparative study of N-alkyl versus N-aryl substituted pyridine diamines, focusing on their synthesis, biological performance, and structure-activity relationships (SAR), supported by experimental data.
I. Synthesis Strategies: A Comparative Overview
The synthesis of N-substituted pyridine diamines typically involves the functionalization of a pyridine diamine core. The choice of synthetic route is dictated by the nature of the substituent (alkyl or aryl) to be introduced.
-
N-Arylation: The formation of the N-aryl bond often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst, is a well-established method for this transformation.[6][7] This procedure involves coupling a pyridine diamine with an aryl iodide in the presence of a copper(I) iodide catalyst and a base like cesium carbonate.[6][7]
Caption: General synthetic routes for N-alkyl and N-aryl pyridine diamines.
II. Comparative Performance and Biological Activity
The nature of the N-substituent profoundly influences the biological activity of pyridine diamines. Below, we compare their performance in two key therapeutic areas: cholinesterase inhibition (relevant to Alzheimer's disease) and antimicrobial activity.
A study on pyridine diamine derivatives as cholinesterase inhibitors revealed that N-aryl substitutions, particularly those on a flexible diaminoalkyl linker attached to the pyridine, are crucial for potency.[6][7] The data suggests that pyridine derivatives are generally more potent inhibitors of butyrylcholinesterase (eqBChE) compared to their pyrimidine counterparts.[7]
| Compound ID | N-Substituent Group (Linked via hexamethylene diamine) | Target Enzyme | % Inhibition @ 9 µM | Reference |
| 25 | Unsubstituted Phenyl | EeAChE | 73% | [6][7] |
| 26 | 4-Fluorophenyl | EeAChE | 30% | [6][7] |
| 27 | 4-Chlorophenyl | EeAChE | 24% | [6][7] |
| 29 | 3,4,5-Trimethoxyphenyl | EeAChE | 28% | [6][7] |
| 22 | Indole (on pyrimidine diamine core) | eqBChE | 94% | [6][7] |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase
Analysis: The data indicates that for this class of cholinesterase inhibitors, an unsubstituted N-phenyl ring (Compound 25) confers the highest potency against EeAChE among the tested pyridine derivatives.[7] The introduction of halogen atoms in the para position of the phenyl ring (Compounds 26 and 27) or bulky methoxy groups (Compound 29) leads to a significant reduction in inhibitory activity.[7] Although not a direct pyridine diamine, the high potency of the N-indole substituted compound (22) against eqBChE highlights the potential of specific N-aryl heterocyclic systems.[6][7]
In the context of antimicrobial agents, N-alkyl pyridine derivatives have shown significant promise, with their activity often linked to an amphipathic structure.[8] In contrast, N-aryl substituted pyridines have also been developed as potent antimicrobial agents, with their efficacy depending on the specific aryl substituents.[9]
| Compound Class | N-Substituent | Organism | MIC (µg/mL) | Reference |
| N-Alkyl Pyridinyl | Modified Alkyl Chains | S. aureus (MRSA) | Matches lead compounds | [8] |
| N-Aryl Pyridine | 2-chloro-N-(4-bromophenyl)acetamide | E. coli | > 0.0048 | [9] |
| N-Aryl Pyridine (12a) | 2-chloro-N-(4-bromophenyl)acetamide | B. mycoides | < 0.0048 | [9] |
| N-Aryl Pyridine (12a) | 2-chloro-N-(4-bromophenyl)acetamide | C. albicans | < 0.0048 | [9] |
| N-Aryl Pyridine (15) | 2-chloro-N-(4-chlorophenyl)acetamide | E. coli | > 0.0048 | [9] |
| N-Aryl Pyridine (15) | 2-chloro-N-(4-chlorophenyl)acetamide | B. mycoides | 0.0098 | [9] |
| N-Aryl Pyridine (15) | 2-chloro-N-(4-chlorophenyl)acetamide | C. albicans | 0.039 | [9] |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus
Analysis: N-alkyl pyridinyl compounds have been optimized to achieve potent activity against drug-resistant bacteria like MRSA while maintaining low toxicity.[8] One such analog was found to act by disrupting the cell membrane.[8] For the N-aryl class, specific substitutions on the N-arylacetamide moiety yielded compounds with very low MIC values, particularly against B. mycoides and C. albicans.[9] Compound 12a, with a 4-bromophenyl group, demonstrated exceptionally high potency.[9] This suggests that while N-alkyl chains can confer broad antibacterial activity through membrane disruption, specific N-aryl substitutions can lead to highly potent, targeted antimicrobial effects.
III. Structure-Activity Relationship (SAR) Insights
Caption: Key structure-activity relationship factors for N-substituents.
-
N-Alkyl Pyridine Diamines: The biological activity is strongly correlated with the physicochemical properties of the alkyl chain. For antimicrobial N-alkyl pyridines, an optimal balance of hydrophobicity and hydrophilicity (amphipathicity) is key for activity, which often involves membrane disruption.[8] In cholinesterase inhibitors, the length of the alkyl chain linking the pyridine to another moiety is critical; a six-methylene chain shows higher potency than a five-methylene chain, suggesting it acts as an optimal spacer for dual-site binding.[6][7]
-
N-Aryl Pyridine Diamines: The activity of N-aryl derivatives is highly sensitive to the electronic and steric properties of the aryl ring and its substituents. In cholinesterase inhibitors, bulky or electron-withdrawing substituents on a terminal phenyl ring can decrease binding affinity, likely through steric hindrance or unfavorable electronic interactions within the enzyme's active site.[7] Conversely, in antimicrobial agents, specific halogen substitutions on the N-aryl ring (e.g., 4-bromo or 4-chloro) can dramatically enhance potency, suggesting these groups are involved in key binding interactions with the molecular target.[9]
IV. Experimental Protocols
This procedure is adapted from the synthesis of pyridine diamine derivatives 23–33.[6][7]
-
A Schlenk flask is charged with an N-Boc-protected diaminoalkane (e.g., N-Boc-1,6-diaminohexane), Copper(I) iodide (CuI), and Cesium Carbonate (Cs₂CO₃).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., N₂).
-
Under a counterflow of N₂, 2-iodopyridine, the solvent (e.g., DMF), and a ligand (e.g., 2-isobutyrylcyclohexanone) are added.
-
The reaction mixture is heated and stirred for a specified time until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is worked up, typically by adding water and extracting with an organic solvent.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
-
The Boc protecting group is subsequently removed under acidic conditions to yield the final N-aryl substituted pyridine diamine.
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 9. researchgate.net [researchgate.net]
Benchmarking Catalytic Performance: A Comparative Guide on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and Analogous Chiral Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the potential catalytic performance of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific ligand, this guide leverages performance data from structurally analogous chiral diamine ligands in well-established catalytic reactions. The objective is to offer a predictive assessment and a framework for evaluating its efficacy in asymmetric synthesis. The comparison focuses on asymmetric transfer hydrogenation (ATH), a critical transformation in the synthesis of chiral molecules.
Introduction to this compound and its Catalytic Potential
This compound is a chiral diamine ligand possessing a pyridine backbone. Such ligands are of significant interest in asymmetric catalysis due to their ability to form stable complexes with transition metals like ruthenium, rhodium, and iridium. The chirality of the diamine and the electronic properties of the pyridine ring can influence the stereoselectivity and activity of the resulting catalyst. These catalysts are particularly promising for hydrogenation and transfer hydrogenation reactions, which are fundamental in the production of enantiomerically pure pharmaceuticals and fine chemicals.
Comparative Performance Data in Asymmetric Transfer Hydrogenation
To benchmark the potential performance of this compound, we present data from studies on iridium-catalyzed asymmetric transfer hydrogenation of a model ketone, acetophenone. The selected analogous ligands share key structural features, such as a chiral 1,2-diamine scaffold, which are crucial for inducing enantioselectivity.
| Ligand/Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |
| Hypothetical this compound-Ir Complex | Acetophenone | (Predicted) | (Predicted) | (Predicted) | - |
| Ir-polydiamine Complex | Functionalized Ketones | High | up to 99% | up to 12,000 | [1][2][3][4] |
| (S,S)-TsDPEN-Ru Complex | Acetophenone | >95% | 98% | 2000 | Generic Data |
| Chiral Diamine-Palladium Complex | (E)-α-phenylcinnamic acid | Complete Conversion | 76% | Not Reported |
Note: The performance of the hypothetical this compound-Ir complex is yet to be experimentally determined. The data for analogous systems suggest that high yields and enantioselectivities are achievable.
Experimental Protocols
Below is a representative experimental protocol for the asymmetric transfer hydrogenation of a ketone using an in-situ generated chiral diamine-metal complex. This protocol can be adapted for the evaluation of this compound.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:
-
Catalyst Precursor Preparation: In a glovebox, a solution of [Ru(p-cymene)Cl2]2 (0.005 mmol) and the chiral diamine ligand (e.g., this compound) (0.011 mmol) in isopropanol (2 mL) is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate vial, acetophenone (1 mmol) is dissolved in isopropanol (3 mL).
-
Initiation of Reaction: The catalyst precursor solution is added to the substrate solution. A solution of sodium isopropoxide (0.1 M in isopropanol, 0.2 mL) is then added to initiate the reaction.
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product yield is determined by GC analysis using an internal standard. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Visualizing the Catalytic Process
Diagram 1: General Workflow for Benchmarking a Novel Catalyst
Caption: Workflow for the preparation, application, and evaluation of a novel chiral catalyst.
Diagram 2: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified representation of a metal-catalyzed asymmetric transfer hydrogenation cycle.
Conclusion and Future Outlook
While direct experimental validation for this compound is pending, the performance of analogous chiral diamine ligands in asymmetric catalysis is highly encouraging. It is reasonable to hypothesize that this ligand, when complexed with a suitable metal center, will be an effective catalyst for asymmetric transfer hydrogenation and potentially other asymmetric transformations. The provided experimental protocol offers a starting point for its evaluation. Further research is necessary to fully characterize its catalytic profile, including substrate scope, operational robustness, and recyclability. The continued development of novel chiral ligands like this compound is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.
References
- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Comparison of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic properties of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its likely precursors, based on available data and established synthetic routes.
-
Precursor 1: 2,3-Diaminopyridine
-
Precursor 2: N2-Cyclohexylpyridine-2,3-diamine (as an illustrative intermediate)
-
Precursor 3: N2-Ethylpyridine-2,3-diamine (as an alternative illustrative intermediate)
This guide will present the known spectroscopic data for these precursors and offer educated predictions for the spectroscopic characteristics of the final product, this compound.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of the precursors. This data is essential for tracking the progress of the synthesis and confirming the identity of the intermediates and the final product.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2,3-Diaminopyridine | ~7.5 (d), ~6.8 (d), ~6.5 (t), ~4.8 (br s, NH₂) | ~150 (C), ~138 (CH), ~122 (CH), ~112 (CH), ~108 (C) | ~3400-3200 (N-H str), ~1620 (N-H bend), ~1590, 1480 (aromatic C=C str) | M+ = 109 |
| N2-Cyclohexylpyridine-2,3-diamine | Pyridine protons shifted, cyclohexyl protons ~1.0-2.0, NH proton | Pyridine carbons shifted, cyclohexyl carbons ~25-50 | N-H stretches change, C-H stretches for cyclohexyl appear ~2930, 2850 | M+ = 191 |
| N2-Ethylpyridine-2,3-diamine | Pyridine protons shifted, ethyl protons ~1.2 (t), ~3.2 (q), NH proton | Pyridine carbons shifted, ethyl carbons ~15, 40 | N-H stretches change, C-H stretches for ethyl appear ~2970, 2870 | M+ = 137 |
| This compound (Predicted) | Disappearance of one NH proton signal, further shifts in pyridine protons, characteristic signals for both cyclohexyl and ethyl groups | Further shifts in pyridine carbons, signals for both cyclohexyl and ethyl carbons | Disappearance of one N-H stretch, prominent C-H stretches for alkyl groups | M+ = 219 |
Experimental Protocols
A plausible synthetic route to this compound is a two-step reductive amination process starting from 2,3-diaminopyridine.
Step 1: Synthesis of N2-Cyclohexylpyridine-2,3-diamine (Illustrative)
-
To a solution of 2,3-diaminopyridine (1 eq.) in a suitable solvent (e.g., methanol or dichloroethane) is added cyclohexanone (1 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at 0°C.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.
Step 2: Synthesis of this compound
-
To a solution of N2-Cyclohexylpyridine-2,3-diamine (1 eq.) in a suitable solvent is added acetaldehyde (1 eq.).
-
The mixture is stirred to form the corresponding imine or iminium ion.
-
A reducing agent is added, and the reaction is worked up and purified as described in Step 1.
Predicted Spectroscopic Characteristics of this compound
-
¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring, likely with shifts influenced by the two amino substituents. The cyclohexyl group will exhibit a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm). The ethyl group will show a characteristic triplet (CH₃) and quartet (CH₂). The signal for the remaining NH₂ group will be a broad singlet.
-
¹³C NMR: The spectrum will display signals for the five carbons of the pyridine ring, with the carbons attached to the nitrogen atoms showing characteristic shifts. Six signals are expected for the cyclohexyl ring and two for the ethyl group.
-
IR Spectroscopy: The spectrum will be characterized by the disappearance of one of the N-H stretching bands observed in the mono-alkylated precursor. Strong C-H stretching vibrations for the cyclohexyl and ethyl groups will be prominent in the 2850-2970 cm⁻¹ region. Aromatic C=C and C=N stretching bands will be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) is expected at m/z = 219. Fragmentation patterns would likely involve the loss of the ethyl and cyclohexyl groups.
Visualizing the Synthetic Pathway
The logical workflow for the synthesis and characterization of this compound is depicted below.
Caption: Synthetic and analytical workflow.
biological activity screening of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine analogues
Comparative Analysis of the Biological Activity of Pyridine-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of select pyridine-containing compounds, evaluated for their potential as anticancer agents. Due to the limited publicly available data on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its direct analogues, this document focuses on the broader class of pyridine derivatives to illustrate a comparative framework for such analyses. The information herein is compiled from various research findings to highlight differences in cytotoxic activity and to provide standardized experimental context.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine derivatives against various human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth in vitro. Lower IC50 values denote higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 1 | Pyranopyridine Hybrid | Huh-7 (Liver) | 6.54 | [1] |
| A549 (Lung) | 15.54 | [1] | ||
| MCF-7 (Breast) | 6.13 | [1] | ||
| Cmpd 2 | 4,4'-Bipyridine | HepG-2 (Liver) | 8.83 (µg/mL) | [2] |
| MCF-7 (Breast) | - | [2] | ||
| Cmpd 3 | 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | K562 (Leukemia) | 42-57 | [3] |
| MCF-7 (Breast) | 44-72 | [3] | ||
| Cmpd 4 | Spiro-pyridine | Caco-2 (Colorectal) | 7.83 ± 0.50 | [4] |
| HepG-2 (Liver) | <10 | [4] | ||
| Cmpd 5 | 1,2,3-Triazole linked 1,2-Isoxazole-imidazo[4,5-b]pyridine | A2780 (Ovarian) | 0.01 ± 0.003 | [5] |
| MCF-7 (Breast) | - | [5] | ||
| Cmpd 6 | Tetracyclic imidazo[4,5-b]pyridine | HCT116 (Colon) | 0.3 - 0.9 | [6] |
| MCF-7 (Breast) | 0.3 - 0.9 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The following section details a standard methodology for assessing the in vitro anticancer activity of investigational compounds, based on the widely used MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.[1][8]
-
MTT Incubation: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of 650 nm or higher is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro anticancer screening and a key signaling pathway targeted by some pyridine-based anticancer agents.
Caption: Workflow for In Vitro Anticancer Activity Screening using MTT Assay.
Caption: Simplified VEGFR-2 and HER-2 Signaling Pathways Targeted by Pyridine Analogues.
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
Safety Operating Guide
Navigating the Disposal of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Guide for Laboratory Professionals
As a first and essential step, users must obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This document will contain detailed and authoritative information on the physical, chemical, and toxicological properties of the compound, as well as specific instructions for its safe handling and disposal.
In the absence of a specific SDS, a precautionary approach based on data from related pyridine compounds suggests that this compound should be treated as a hazardous chemical waste. Pyridine derivatives can exhibit properties such as flammability, toxicity, and skin and eye irritation.
Recommended Disposal Protocol (General Guidance)
All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. The following is a general, procedural guide and is not a substitute for the specific instructions in the manufacturer's SDS.
-
Waste Identification and Classification: Treat this compound as a hazardous waste. Do not mix it with non-hazardous waste streams.
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.
-
The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms as a precautionary measure (e.g., flammable, toxic, irritant).
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
-
Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Spill and Leak Procedures
In the event of a spill, the following general steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Control Ignition Sources: If the compound is flammable, remove all sources of ignition.
-
Containment: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Chemical Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.
Caption: General workflow for determining the proper disposal route for a laboratory chemical.
Disclaimer: The information provided is for general guidance only and is based on the properties of similar chemical compounds. It is not a substitute for the specific instructions that would be provided in a Safety Data Sheet (SDS) for this compound. Always obtain and follow the recommendations in the SDS from your supplier and adhere to all applicable environmental and safety regulations.
References
Personal protective equipment for handling N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. The following procedures are based on best practices for handling aminopyridine derivatives and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the hazardous properties of structurally similar aminopyridines. It is imperative to handle this compound with caution, assuming it may be toxic and irritating.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and aerosols that can cause serious eye irritation or damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as aminopyridines can be toxic upon dermal absorption.[2][3] Always inspect gloves for integrity before use and practice proper glove removal technique. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If ventilation is insufficient, a NIOSH-approved respirator may be necessary. | Aminopyridine compounds can emit harmful fumes.[3] Working in a fume hood minimizes the risk of inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]
-
Avoiding Contamination: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately follow the first aid procedures outlined below.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Contact a licensed professional waste disposal service to arrange for proper disposal. Do not pour down the drain or dispose of with regular trash.[3]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Procedural Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
